Hydroxy-PEG14-t-butyl ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVAHDQLLZTIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG14-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG14-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are of significant interest in bioconjugation, drug delivery, and surface modification due to their ability to connect different molecular entities while imparting favorable physicochemical properties. This document details the synthetic route, purification strategies, and analytical characterization of the target compound.
Overview and Significance
This compound is a valuable building block in the development of complex biomolecules and drug delivery systems. The terminal hydroxyl group offers a reactive site for further functionalization, while the t-butyl ester serves as a protecting group for a carboxylic acid. This protecting group is stable under various conditions but can be readily removed under acidic conditions, allowing for controlled, sequential conjugation strategies. The polyethylene glycol chain, consisting of 14 ethylene (B1197577) glycol units, enhances the water solubility and biocompatibility of the resulting conjugates.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential elongation of the PEG chain followed by the introduction of the t-butyl ester functionality. A common and effective method for building the PEG chain is the Williamson ether synthesis.
Synthetic Strategy
The overall synthetic strategy involves a stepwise approach, starting from a smaller PEG unit and iteratively adding ethylene glycol units until the desired chain length of 14 is achieved. The terminal hydroxyl group of the growing chain is reacted with a protected ethylene glycol monomer. Finally, the terminal hydroxyl group of the PEG14 chain is reacted to introduce the t-butyl ester group.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Stepwise Chain Elongation (Illustrative Example)
This protocol describes a general method for elongating a PEG chain using Williamson ether synthesis. This process would be repeated iteratively to achieve the desired PEG14 length.
Materials:
-
Oligo(ethylene glycol) (e.g., tetraethylene glycol)
-
Sodium hydride (NaH)
-
2-(2-(2-Chloroethoxy)ethoxy)ethanol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium chloride (brine)
-
Magnesium sulfate (B86663) (MgSO4)
-
Hexanes
Procedure:
-
Deprotonation: Dissolve the starting oligo(ethylene glycol) in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise and stir the mixture at room temperature for 1-2 hours.
-
Coupling: Add a solution of the chloro-terminated PEG building block in anhydrous DMF to the reaction mixture. Heat the reaction to 50-70 °C and stir for 12-24 hours.[1][2]
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the solution with dilute HCl. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the elongated PEG alcohol.
Experimental Protocol: Esterification
This protocol outlines the esterification of the terminal hydroxyl group of the PEG14 chain with a t-butyl ester precursor.
Materials:
-
Hydroxy-PEG14
-
Potassium t-butoxide
-
t-Butyl bromoacetate (B1195939)
-
Anhydrous Toluene (B28343)
-
Anhydrous t-butanol
Procedure:
-
Azeotropic Distillation: Dissolve Hydroxy-PEG14 in toluene and perform azeotropic distillation to remove any residual water.[3]
-
Alkoxide Formation: Cool the solution to room temperature under an inert atmosphere and add a solution of potassium t-butoxide in t-butanol. Stir the mixture for 1 hour at room temperature.[3]
-
Esterification: Add t-butyl bromoacetate to the reaction mixture and stir at room temperature for 18-24 hours.[3]
-
Work-up: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any oligomers of different chain lengths. A combination of chromatographic techniques is typically employed.
Purification Strategy
A multi-step purification approach is recommended to achieve high purity.
Caption: A typical purification workflow for this compound.
Experimental Protocol: Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The polarity is gradually increased to elute the product while retaining more polar impurities.
Procedure:
-
Load the crude product onto a silica gel column pre-equilibrated with the initial mobile phase (e.g., 100% dichloromethane).
-
Elute the column with the mobile phase gradient.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity, RP-HPLC is a powerful technique.[4]
Column: A C18 or C8 column is typically used for the separation of PEGylated molecules.[4]
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the product. The exact gradient will need to be optimized.
Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD) can be used, as PEGs lack a strong chromophore.[4]
Procedure:
-
Dissolve the partially purified product in a small volume of the initial mobile phase.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the gradient elution and collect the peak corresponding to the product.
-
Lyophilize the collected fractions to obtain the pure this compound.
Data Presentation
Expected Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C35H70O17 | [5] |
| Molecular Weight | 762.92 g/mol | [5] |
| Appearance | Colorless to pale yellow oil or solid | General Observation |
| Solubility | Soluble in water, methanol, dichloromethane | General PEG properties |
Hypothetical Synthesis and Purification Data
| Step | Reaction/Purification | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) |
| 1 | Chain Elongation (Final Step) | 10.0 (Hydroxy-PEG13) | 8.5 | ~75% | >90% |
| 2 | Esterification | 8.0 (Hydroxy-PEG14) | 7.8 | ~90% | >95% |
| 3 | Column Chromatography | 7.5 (Crude Product) | 6.5 | ~87% | ~98% |
| 4 | RP-HPLC | 6.0 (Partially Pure) | 5.5 | ~92% | >99% |
Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields and purities will vary depending on the specific reaction conditions and purification efficiency.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the t-butyl group at approximately 1.4 ppm. The repeating ethylene glycol units will show a complex multiplet in the region of 3.5-3.8 ppm. Signals corresponding to the protons adjacent to the hydroxyl and ester functionalities will also be present.[6]
-
¹³C NMR: The carbon NMR spectrum will show a peak for the quaternary carbon of the t-butyl group around 80 ppm and the methyl carbons around 28 ppm. The repeating methylene (B1212753) carbons of the PEG chain will appear around 70 ppm. The carbonyl carbon of the ester will be observed further downfield.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing PEG compounds. The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of this compound plus the mass of the ionizing agent (e.g., H⁺, Na⁺, K⁺).
High-Performance Liquid Chromatography (HPLC)
As described in the purification section, HPLC is also a primary tool for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity product.
Logical Relationships in Synthesis and Purification
Caption: Logical flow for synthesis and quality control.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]
- 3. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on Hydroxy-PEG14-t-butyl ester
This technical guide provides essential information regarding the molecular properties of Hydroxy-PEG14-t-butyl ester, a compound of interest for researchers and professionals involved in drug development and proteomics research.
Physicochemical Data
The fundamental molecular attributes of this compound are detailed in the table below.
| Property | Value |
| Molecular Weight | 762.92 g/mol [1][2][3] |
| Molecular Formula | C35H70O17[1][2][3] |
Experimental Protocols
The determination of the molecular weight and formula of compounds like this compound typically involves standard analytical chemistry techniques.
Mass Spectrometry for Molecular Weight Determination (General Protocol):
-
Sample Preparation: A small amount of the analyte is dissolved in a suitable volatile solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to facilitate ionization.
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like PEGs, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, ions of the analyte are released. These ions are then guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is plotted, and the peak corresponding to the molecular ion (or a common adduct) is used to confirm the molecular weight.
Elemental Analysis for Molecular Formula Determination (General Protocol):
-
Sample Combustion: A precisely weighed sample of the pure compound is heated to a high temperature in the presence of oxygen. This combustion process converts the elements into simple gaseous products (e.g., carbon to CO2, hydrogen to H2O).
-
Gas Separation and Detection: The combustion gases are passed through a system that separates them, often using gas chromatography. Detectors then measure the quantity of each gas produced.
-
Calculation of Elemental Composition: The mass of each element in the original sample is calculated from the amounts of the gaseous products.
-
Formula Derivation: The percentage composition of each element is used to determine the empirical formula. This, combined with the molecular weight obtained from mass spectrometry, allows for the determination of the precise molecular formula.
Visualizations
The following diagram illustrates the conceptual relationship between the overall molecule and its primary constituent parts.
A diagram showing the constituent parts of the molecule.
References
A Technical Guide to Hydroxy-PEG14-t-butyl Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxy-PEG14-t-butyl ester (CAS RN: 1186025-29-5), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its physicochemical properties, highlights its critical role in modern drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—and offers detailed, adaptable experimental protocols for its use. The guide aims to equip researchers with the necessary information for the effective application of this versatile linker in their work.
Introduction
This compound is a discrete PEG (dPEG®) linker that offers a balance of hydrophilicity and reactive functionality, making it a valuable tool in bioconjugation and pharmaceutical sciences.[1][2] Its structure comprises a 14-unit polyethylene glycol chain, which enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][3] One terminus of the linker features a hydroxyl (-OH) group, available for further chemical modification, while the other end is a carboxylic acid protected by a t-butyl ester.[4] This protecting group can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling sequential and controlled conjugation strategies.[4]
It is important to note that while the CAS number 1186025-29-5 is predominantly associated with this compound, it has also been linked in some commercial and technical literature to similar PEG derivatives with different numbers of ethylene (B1197577) glycol units (e.g., PEG12 or PEG24).[4][5] Researchers should, therefore, verify the specific chain length with the supplier.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are based on the 14-unit PEG chain structure.
| Property | Value | Reference(s) |
| CAS Number | 1186025-29-5 | [6][7][8] |
| Molecular Formula | C35H70O17 | [7] |
| Molecular Weight | 762.92 g/mol | [6][7] |
| Appearance | White to off-white solid or liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, ethanol, DMF, DMSO, dichloromethane (B109758), acetonitrile | [4][9] |
| Storage | -20°C, under inert atmosphere, protected from moisture | [4] |
Applications in Drug Development
The unique heterobifunctional nature of this compound makes it a versatile linker in several advanced therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADC development, the PEG spacer enhances the solubility and stability of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3] The defined length of the PEG14 chain allows for precise control over the distance between the antibody and the cytotoxic drug, which can be critical for efficacy.[3]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[10] PEG linkers, such as this compound, are widely used to improve the solubility and cell permeability of PROTACs. The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]
Experimental Protocols
The following protocols are representative methodologies for the use of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Activation of the Terminal Hydroxyl Group
To conjugate the hydroxyl end of the linker, it must first be activated. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester from a carboxylated intermediate. Since this compound already has a protected carboxyl group, this protocol would be for activating the hydroxyl group after converting it to a carboxylic acid, or for activating the deprotected carboxylic acid end. For activating the hydroxyl end, one could first react it with an appropriate reagent to introduce a reactive group. A more direct approach for this molecule is to utilize the deprotected carboxylic acid.
However, should the hydroxyl group need to be activated, a common strategy is tosylation or conversion to a mesylate, making it a good leaving group for subsequent nucleophilic substitution. A more direct activation for coupling to amines involves converting it to a p-nitrophenyl carbonate.
Protocol 4.1.1: Activation of Hydroxyl Group via p-Nitrophenyl Chloroformate
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) (1.2 equivalents).[11]
-
Activation: Slowly add p-nitrophenyl chloroformate (1.2 equivalents) dissolved in anhydrous DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting activated PEG linker by column chromatography on silica (B1680970) gel.
Deprotection of the t-Butyl Ester
The t-butyl ester is a robust protecting group that can be removed under acidic conditions to reveal the carboxylic acid.[4]
Protocol 4.2.1: Acidic Deprotection
-
Dissolution: Dissolve the this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.
-
Removal of Acid: Remove the DCM and TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.
-
Isolation: The resulting carboxylic acid can often be used in the next step without further purification. If necessary, the product can be precipitated from cold diethyl ether.
Amide Bond Formation with the Deprotected Carboxylic Acid
The deprotected carboxylic acid can be coupled to a primary amine-containing molecule (e.g., a protein, or a linker attached to a PROTAC warhead) using standard peptide coupling reagents.[12]
Protocol 4.3.1: EDC/NHS Coupling
-
Dissolution and Activation: Dissolve the deprotected Hydroxy-PEG14-acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[12][13] Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.[12] For optimal activation, this step is often performed at a pH of 4.5-5.5.[13]
-
Coupling: Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture. If the activation was done at a low pH, adjust the pH to 7.2-7.5 for the coupling step.[12]
-
Reaction: Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.[12] Monitor the reaction by LC-MS.
-
Quenching: Quench any unreacted NHS-ester by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 10-50 mM.[12]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.[12]
Mandatory Visualizations
Logical Workflow for Heterobifunctional Linker Application
Caption: General workflow for the sequential conjugation of two different molecules using this compound.
Experimental Workflow for PROTAC Synthesis
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a well-defined, heterobifunctional linker that provides significant advantages in the development of complex therapeutic agents like ADCs and PROTACs. Its PEG backbone enhances solubility and biocompatibility, while the orthogonal protecting groups on its termini allow for controlled, sequential conjugation reactions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this versatile molecule into their drug development pipelines, with the caveat that careful verification of the PEG chain length is advisable due to inconsistencies in the reporting of its associated CAS number.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Lipoamido-dPEG®8-TFP Ester | 1186025-29-5 | DPG-6106 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. This compound|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Navigating the Stability of Hydroxy-PEG14-t-butyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug delivery systems, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a hydroxyl group for further derivatization, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers significant versatility in the synthesis of complex biomolecules. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and generalized protocols for its handling and stability assessment.
Core Chemical Properties and Stability Profile
The stability of this compound is primarily dictated by its two key functionalities: the polyethylene glycol (PEG) backbone and the tert-butyl ester protecting group.
-
Polyethylene Glycol (PEG) Backbone : The PEG portion of the molecule imparts hydrophilicity and is generally considered to have excellent chemical stability under normal storage conditions. It is not prone to significant degradation in the absence of strong oxidizing agents or extreme temperatures.
-
Tert-butyl Ester Group : The t-butyl ester serves as a robust protecting group for the carboxylic acid. It exhibits high stability under basic and neutral conditions. However, it is designed to be labile under acidic conditions, which allows for the selective deprotection of the carboxylic acid for subsequent conjugation steps. This susceptibility to acid-catalyzed hydrolysis is the primary degradation pathway of concern for this molecule. Hydrolytic stability studies on similar compounds indicate that the ester bond can undergo slow hydrolysis under strongly acidic or basic conditions.
Recommended Storage and Handling
Proper storage and handling are critical to prevent premature degradation and maintain the quality of this compound.
| Parameter | Recommendation |
| Temperature | Long-term (months to years): Store in a freezer at or below -20°C. One source suggests stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1] |
| Short-term (days to weeks): Refrigeration at 2-8°C is acceptable. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants. |
| Light | Keep in a dark place, protected from light, to prevent any potential photolytic degradation. |
| Handling | Use personal protective equipment, including gloves and safety glasses. Wash hands thoroughly after handling.[2] |
| Form | For optimal stability, it is recommended to store the compound in its solid form. If solutions are prepared, they should be used promptly or stored at low temperatures. |
Potential Degradation Pathway
The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid and tert-butanol. This reaction is intentionally employed during synthesis for deprotection but can occur slowly under improper storage or experimental conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
While specific stability data for this compound is not extensively published, the following generalized protocols can be adapted for its stability assessment through forced degradation studies. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the steps to assess the stability of this compound under various stress conditions.
Caption: General workflow for a forced degradation study.
Methodology for Forced Degradation Studies
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.
-
Stress Conditions :
-
Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress : Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress : Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Sample Quenching/Neutralization : For acidic and basic hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analytical Method : Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow for the separation and identification of the parent compound and any degradation products.
-
Data Analysis : Quantify the amount of remaining parent compound and the formation of any degradants over time to determine the degradation rate under each condition.
Conclusion
This compound is a valuable tool in modern drug discovery and bioconjugation. Its stability is largely dependent on the integrity of the acid-labile t-butyl ester group. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can ensure the long-term viability of this reagent. For critical applications, it is advisable to perform in-house stability assessments using forced degradation studies to establish a comprehensive understanding of its degradation profile under specific experimental conditions. This proactive approach will contribute to more reliable and reproducible scientific outcomes.
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Hydroxy-PEG14-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of Hydroxy-PEG14-t-butyl ester. This heterobifunctional polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and materials science, offering a terminal hydroxyl group for further functionalization and a t-butyl protected carboxylic acid. The information presented herein is curated to assist researchers in the effective utilization and analysis of this compound.
Spectroscopic Data
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 - 3.55 | m | ~52H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.64 | t | 2H | HO-CH₂- |
| ~3.58 | t | 2H | -CH₂-CH₂-O-C(O)- |
| ~2.45 | t | 2H | -O-CH₂-CH₂-C(O)- |
| 1.44 | s | 9H | -C(CH₃)₃ |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~80.5 | -C(CH₃)₃ |
| ~72.5 | HO-CH₂- |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~68.0 | -CH₂-O-C(O)- |
| ~61.5 | HO-CH₂-CH₂- |
| ~35.5 | -CH₂-C(O)- |
| ~28.0 | -C(CH₃)₃ |
Table 3: Representative Mass Spectrometry Data for this compound
| m/z | Ion Type |
| [M+Na]⁺ | Molecular ion peak with sodium adduct |
| [M+K]⁺ | Molecular ion peak with potassium adduct |
| Series of peaks separated by 44.03 Da | Characteristic fragmentation of the PEG chain (-CH₂-CH₂-O-) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of Hydroxy-PEG-t-butyl ester derivatives. These are generalized procedures that can be adapted for the specific synthesis of the 14-unit PEG chain.
1. Synthesis of Hydroxy-PEG-t-butyl Ester
This procedure describes a common method for the synthesis of heterobifunctional PEGs.
-
Materials: Polyethylene glycol (HO-PEG-OH, appropriate molecular weight), tert-butyl acrylate (B77674), sodium hydride (NaH), dry tetrahydrofuran (B95107) (THF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting polyethylene glycol in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a molar equivalent of sodium hydride to the solution to deprotonate one of the terminal hydroxyl groups. Stir the reaction mixture at 0 °C for 1 hour.
-
Add a molar equivalent of tert-butyl acrylate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
2. Purification of PEGylated Compounds
Purification of PEG derivatives can be challenging due to their physical properties. Column chromatography is a common method.
-
Method: Flash column chromatography on silica (B1680970) gel.
-
Eluent System: A gradient of methanol (B129727) in dichloromethane or chloroform (B151607) is typically effective. For compounds with free amino groups, the addition of a small amount of aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve separation. For compounds with free carboxylic acids, adding a small amount of formic acid (e.g., 1-2%) can be beneficial.
-
Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation. Staining with potassium permanganate (B83412) or iodine can help visualize the PEG-containing compounds.
3. NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The characteristic peaks of the PEG backbone, the terminal hydroxyl group, and the t-butyl ester group should be identified and integrated to confirm the structure and purity.
4. Mass Spectrometric Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the identity of PEG derivatives.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing PEG compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: The mass spectrum of a PEG compound will typically show a distribution of peaks corresponding to the different chain lengths, often with sodium or potassium adducts. The repeating unit of ethylene (B1197577) glycol (44.03 Da) will be a characteristic feature of the spectrum.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Deprotection of the t-Butyl Ester
The t-butyl ester is a protecting group that can be removed under acidic conditions to reveal the carboxylic acid.
Caption: Reaction pathway for the deprotection of the t-butyl ester group.
The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one that binds the target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[1][2] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[2][3] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a foundational tool in PROTAC design, offering a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5]
PEG linkers are chains composed of repeating ethylene (B1197577) glycol units.[2] Their prevalence in PROTAC design stems from their inherent hydrophilicity, flexibility, and biocompatibility.[4][6] These characteristics directly address a major challenge in PROTAC development: the large, complex, and often lipophilic nature of the final molecule, which frequently leads to poor aqueous solubility and limited cell permeability, falling outside of traditional "drug-like" chemical space.[1][5] By providing a hydrophilic and flexible bridge, PEG linkers can significantly improve a PROTAC's physicochemical properties and optimize the geometry required for efficient ternary complex formation—the crucial first step in the degradation cascade.[7][8]
This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
The strategic incorporation of PEG linkers allows for the fine-tuning of multiple biopharmaceutical properties:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[4][6] This is critical for preventing aggregation and ensuring bioavailability. According to statistical analysis of published PROTACs, approximately 54% utilize PEG as a linker component, underscoring its importance in addressing solubility challenges.[6]
-
Modulated Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[1] This "molecular chameleonicity" can shield the PROTAC's polar surface area, presenting a less polar face to the lipid bilayer and facilitating cell entry.[1] However, an optimal balance must be struck, as excessively long PEG chains can lead to decreased cellular uptake.[1]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[7] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously.[3] Conversely, a linker that is too long can lead to unproductive binding modes and an entropic penalty.[7] The optimal linker length, often determined empirically, properly orients the POI and E3 ligase to facilitate efficient ubiquitin transfer.[3][7]
Data Presentation: Quantitative Impact of PEG Linkers
The optimization of a PROTAC's linker is a crucial step in its development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[3] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table presents a comparative analysis of hypothetical BRD4-targeting PROTACs, composed of the JQ1 warhead and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.
| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PEG3 | JQ1-PEG3-VHL | 50 | 85 | 1.5 |
| BRD4-PEG4 | JQ1-PEG4-VHL | 25 | >95 | 1.2 |
| BRD4-PEG5 | JQ1-PEG5-VHL | 15 | >95 | 1.0 |
| BRD4-PEG6 | JQ1-PEG6-VHL | 30 | 90 | 0.8 |
Note: Data is illustrative and synthesized from trends reported in the literature.[9] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key indicators of a PROTAC's potency and efficacy, respectively. Papp (apparent permeability coefficient) is a measure of cell permeability.
Table 2: Impact of Linker Length on TBK1 Degradation
This table summarizes published data on a series of PROTACs targeting Tank-binding kinase 1 (TBK1), demonstrating the requirement for a minimum linker length to achieve degradation.
| PROTAC Linker | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether Mix | < 12 | No Degradation | - |
| Alkyl/Ether Mix | 21 | 3 | 96 |
| Alkyl/Ether Mix | 29 | 292 | 76 |
Data compiled from published research on TBK1 degraders.[10] This study highlights that while a range of longer linkers can be effective, there is often an optimal length for maximum potency.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of the complex biological pathways and experimental procedures integral to PROTAC research.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.
Protocol 1: Synthesis of an Amide-Linked PROTAC via Sequential Coupling
This protocol describes a common synthetic route for coupling a carboxylic acid-functionalized component (e.g., POI ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component (e.g., E3 ligase ligand).
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis under a nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[4]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]
-
Add Amine-PEGn-Boc to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.[4]
-
Monitor the reaction progress by LC-MS.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Component A-PEGn-Boc).[4]
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.[4]
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]
-
Monitor deprotection by LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.[4]
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using the deprotected amine (Component A-PEGn-NH₂) and the second carboxylic acid-functionalized component (Component B-COOH, e.g., E3 ligase ligand) as the coupling partners.[4]
-
After workup, purify the final PROTAC by preparative HPLC to obtain the desired product.[4]
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[1][11]
-
Materials and Reagents:
-
Cell Line expressing the POI (e.g., HeLa, MDA-MB-231)[1]
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1] Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[1][11]
-
Cell Lysis: After treatment, aspirate the medium and wash cells once with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][11]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[1] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[11]
-
Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.[1]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify band intensities using densitometry software, normalizing the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ values.[11]
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane, providing a measure of a compound's likely permeability.
-
Materials and Reagents:
-
PAMPA "sandwich" plates (a 96-well filter donor plate and a 96-well acceptor plate)
-
Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)[11]
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
PROTAC stock solution in DMSO
-
UV-transparent 96-well plate for analysis
-
Plate reader capable of UV-Vis absorbance measurements
-
-
Procedure:
-
Prepare Solutions: Prepare the PROTAC test solutions by diluting the DMSO stock into the aqueous buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <5%).[11]
-
Coat Membrane: Gently dispense 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate, taking care not to puncture it.[11]
-
Assemble Plate: Add 300 µL of aqueous buffer to each well of the acceptor plate.[11] Add 150 µL of the PROTAC test solution to each well of the donor plate.[11]
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".[11]
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 10-20 hours).[11]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells, as well as in a reference standard (representing the initial concentration), using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[11]
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
-
Conclusion and Future Outlook
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in computational modeling, combined with robust biophysical and cellular assays, will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will empower the design of next-generation PROTACs with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their journey to the clinic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of t-Butyl Esters in Advanced PEGylation Reagents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and protection from enzymatic degradation.[1][2] The design of PEGylation reagents often requires a sophisticated chemical strategy, particularly the use of protecting groups to ensure selective and efficient conjugation. Among these, the tert-butyl (t-butyl) ester stands out as a critical component for protecting carboxylic acid functionalities. This guide provides a comprehensive overview of the role, chemistry, and application of t-butyl esters in modern PEGylation reagents.
The Core Function: A Chemically Stable and Selectively Removable Mask
The primary role of the t-butyl ester in PEGylation reagents is to act as a temporary protecting group for a carboxylic acid moiety.[3][4] Many PEG linkers are designed to be heterobifunctional, meaning they have two different reactive ends to connect two different molecules, such as a drug and a targeting ligand.[1][5] If one of these reactive ends is a carboxylic acid, it must be "masked" or protected to prevent it from reacting prematurely during the conjugation of the other end of the PEG linker (e.g., an amine-reactive NHS ester).[1][3]
The t-butyl ester is ideal for this purpose due to its unique chemical properties:
-
Stability: It is highly stable under a wide range of conditions, including basic and neutral environments, and is resistant to many nucleophiles and reducing agents.[3][4] This stability ensures that the protected carboxylic acid remains intact during purification and the initial conjugation steps.
-
Selective Cleavage: The t-butyl ester can be selectively removed (deprotected) under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[4][6][7] This regenerated carboxyl group is then available for a second conjugation reaction.
This protection-deprotection strategy allows for a controlled, sequential approach to synthesizing complex bioconjugates.[1]
Chemical Synthesis and Deprotection Workflow
The synthesis of a typical heterobifunctional PEG reagent involving a t-butyl ester protected carboxyl group and a free amine group follows a logical workflow. This process enables the sequential conjugation of different molecules.
Caption: Workflow for synthesis and application of a t-butyl ester PEG reagent.
The Deprotection Mechanism: Acid-Catalyzed Cleavage
The cleavage of the t-butyl ester is a classic example of an acid-catalyzed hydrolysis reaction that proceeds via a stable tertiary carbocation intermediate.
Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.
The tert-butyl cation generated is highly reactive and can potentially lead to side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan).[7] To prevent this, "scavenger" molecules like triisopropylsilane (B1312306) (TIS) are often included in the cleavage cocktail to trap the cation.[7]
Experimental Protocols
Protocol 1: Synthesis of an Amino-PEG-t-Butyl Ester Reagent
This protocol is a generalized representation. Specific conditions may vary based on the PEG chain length and desired purity.
-
Monotosylation of PEG-diol: Dissolve PEG-diol (1 eq.) in dichloromethane (B109758) (DCM). Cool to 0°C and add p-toluenesulfonyl chloride (1 eq.) and triethylamine (B128534) (1.1 eq.). Stir overnight at room temperature.
-
Azide (B81097) Substitution: Dissolve the purified PEG-tosylate in DMF and add sodium azide (NaN3, 3 eq.). Heat the reaction to 80-100°C for 12-24 hours.
-
Reduction to Amine: Dissolve the PEG-azide in methanol (B129727) and add a catalyst such as Pd/C. Hydrogenate under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
t-Butylation: Dissolve the resulting Amino-PEG-Hydroxyl in anhydrous THF. Add sodium hydride (NaH, 1.2 eq.) at 0°C and stir for 30 minutes. Add t-butyl bromoacetate (B1195939) (1.2 eq.) and allow the reaction to warm to room temperature and stir for 24 hours.
-
Purification: Quench the reaction with water and extract the product with DCM. Purify the final Amino-PEG-t-butyl ester product using column chromatography on silica (B1680970) gel.[3] Characterize using ¹H NMR and mass spectrometry.[3]
Protocol 2: Standard Deprotection of a t-Butyl Ester from a PEG Conjugate
This protocol is a standard procedure for cleaving the t-butyl group to reveal the carboxylic acid.[7]
-
Preparation: Dissolve the t-butyl ester-PEG conjugate in a suitable solvent like dichloromethane (DCM).
-
Cleavage Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 1:1 DCM/TFA mixture).[6][8] For acid-sensitive substrates, a "scavenger cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) should be used instead.[7]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-5 hours.[6][7] The reaction progress can be monitored by HPLC or by ¹H NMR, observing the disappearance of the characteristic t-butyl singlet peak around 1.4-1.5 ppm.[7]
-
Work-up: Remove the TFA and DCM under reduced pressure (rotoevaporation).
-
Product Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the deprotected PEG product by adding it to a large volume of cold diethyl ether.[7]
-
Purification: Collect the precipitate by centrifugation or filtration. Further purification can be achieved by dialysis, size-exclusion chromatography (SEC), or repeated precipitations to remove any remaining impurities or scavenger byproducts.[7]
Quantitative Data and Applications
The efficiency of PEGylation and the stability of the t-butyl ester linkage are critical for successful drug development. The data below, compiled from various sources, illustrates typical outcomes.
| Parameter | Condition / Reagent | Value / Result | Reference |
| Synthesis Yield | Ugi reaction with bis-COOH-PEG (Mn=2000 Da) and t-butyl isocyanide | 95% | [6] |
| Deprotection Yield | Ugi product in DCM/TFA (1:1) for 5h at RT | 93% | [6] |
| Deprotection Yield | Boc-protected L-γ-methyleneglutamic acid tert-butyl ester with 3M HCl | 85% | [9] |
| Deprotection Yield | Boc-protected L-γ-methyleneglutamic acid tert-butyl ester with TFA/anisole | 98% | [9] |
| Cleavage Time | Standard TFA-mediated cleavage | 2-5 hours | [7] |
| ¹H NMR Signal | t-Butyl protons in CDCl3 | Singlet at ~1.45 ppm | [6] |
Alternative Deprotection Methods
While TFA is the most common reagent for t-butyl ester cleavage, its harsh acidity can be detrimental to sensitive biomolecules. Researchers have developed alternative, milder methods for specific applications.
| Method | Reagents | Key Features | Reference |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | Milder conditions; can offer selectivity over other acid-labile groups like N-Boc under specific circumstances. | [10][11][12] |
| Thermolytic Cleavage | Heating in fluorinated alcohols (TFE or HFIP) | Non-acidic; product recovered by simple solvent evaporation. | [13][14] |
| Enzymatic Cleavage | Lipases (e.g., CAL-A) or Esterases | Extremely mild (neutral pH, room temp); highly selective, leaving other protecting groups intact. | [15] |
| Aqueous Phosphoric Acid | H₃PO₄ in water | Environmentally benign and selective; tolerates many other protecting groups. | [16] |
Conclusion
The t-butyl ester is a cornerstone of modern PEGylation chemistry, providing a robust and reliable method for protecting carboxylic acids. Its stability under common reaction conditions, combined with its clean and efficient removal under specific acidic protocols, enables the precise, stepwise construction of complex and multifunctional bioconjugates. This control is paramount in the development of next-generation drug delivery systems, antibody-drug conjugates, and other advanced therapeutics. The availability of both harsh and mild deprotection methods further enhances the versatility of the t-butyl ester, making it an indispensable tool for researchers and drug developers in the field of bioconjugation.
References
- 1. nbinno.com [nbinno.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Amino-PEG4-t-butyl ester | 581065-95-4 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tert-Butyl Esters [organic-chemistry.org]
The Lynchpin of Bioconjugation: A Technical Guide to Hydroxy-PEG14-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the covalent linkage of molecules to proteins, peptides, or oligonucleotides—a process known as bioconjugation—has become a cornerstone of innovation. The choice of a chemical linker is paramount, profoundly influencing the stability, solubility, pharmacokinetics, and overall efficacy of the resulting conjugate. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives have gained prominence. This technical guide provides an in-depth exploration of Hydroxy-PEG14-t-butyl ester, a versatile linker increasingly employed in the development of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid, separated by a 14-unit polyethylene glycol chain. This unique architecture offers a strategic advantage in multi-step bioconjugation strategies. The hydroxyl group provides a stable and versatile handle for initial conjugation or surface attachment, while the t-butyl ester serves as a robust protecting group for the carboxylic acid.[1] This acid can be selectively deprotected under specific acidic conditions to reveal a reactive carboxyl group for subsequent coupling reactions.[2]
The central PEG14 chain is not merely a spacer; its hydrophilic nature is critical for enhancing the aqueous solubility of often-hydrophobic drug payloads, thereby mitigating aggregation and improving the pharmacokinetic profile of the final bioconjugate.[3][4] The discrete length of the PEG chain allows for precise control over the spatial separation between the conjugated molecules, a crucial factor in optimizing biological activity.[5]
This guide will delve into the core mechanism of action of this compound in bioconjugation, present quantitative data on the impact of PEG linker length, and provide detailed experimental protocols for its application in ADC and PROTAC synthesis.
Core Mechanism of Action
The utility of this compound in bioconjugation stems from its three key components: the hydroxyl group, the PEG14 linker, and the t-butyl ester protected carboxyl group. The bioconjugation process is a sequential and controlled series of chemical reactions, leveraging the distinct reactivity of the terminal functional groups.
-
Initial Functionalization via the Hydroxyl Group: The terminal hydroxyl group is a versatile nucleophile that can be activated or directly reacted to form a stable covalent bond.[6] Common activation strategies include conversion to a more reactive species such as a tosylate, mesylate, or a 4-nitrophenyl carbonate, which can then react with nucleophiles like amines or thiols on the biomolecule.[7] Alternatively, the hydroxyl group can directly react with isocyanates to form carbamate (B1207046) linkages or with activated carboxylic acids (e.g., NHS esters) to form ester bonds.[8]
-
Deprotection of the t-butyl Ester: Following the initial conjugation, the t-butyl ester protecting group on the distal end of the PEG linker is removed to expose the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][9] The reaction proceeds through the cleavage of the C-O bond, releasing isobutylene (B52900) and the free carboxylic acid.[10] This step is crucial as it allows for the subsequent conjugation of a second molecule of interest.
-
Second Conjugation via the Carboxylic Acid: The newly deprotected carboxylic acid can be activated to facilitate its reaction with a nucleophilic group on the second molecule. A widely used method is the activation to an N-hydroxysuccinimide (NHS) ester using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[11][12] This activated NHS ester readily reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[12]
This stepwise approach allows for the precise and controlled assembly of complex bioconjugates.
Quantitative Data on PEG Linker Properties
The length of the PEG linker is a critical parameter that influences the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for a PEG14 linker is not always explicitly available in comparative studies, the following tables summarize data for a range of PEG linker lengths, allowing for an informed estimation of the expected properties of a PEG14-containing conjugate. The general trend indicates that longer PEG chains enhance solubility and prolong circulation half-life.[4][13]
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[4] |
| PEG Linker Length | Half-Life (t½) in min | Fold Extension vs. No PEG | Reference Molecule |
| No PEG | 19.6 | 1.0 | ZHER2-SMCC-MMAE |
| PEG4k (approx. 90 units) | 49.2 | 2.5 | ZHER2-PEG4K-MMAE |
| PEG10k (approx. 227 units) | 219.0 | 11.2 | ZHER2-PEG10K-MMAE |
| Data from a study on affibody-drug conjugates.[14] |
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-stage process for conjugating a drug payload to an antibody using this compound.
Stage 1: Conjugation of the Linker to the Drug Payload
-
Activation of Drug's Carboxylic Acid (if applicable):
-
Dissolve the drug payload containing a carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Coupling to the Linker's Hydroxyl Group:
-
To the activated drug solution, add this compound (1.1 eq).
-
Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to catalyze the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker-t-butyl ester conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Stage 2: Conjugation to the Antibody
-
Deprotection of the t-butyl Ester:
-
Dissolve the purified drug-linker-t-butyl ester conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[2]
-
Stir the solution at room temperature for 1-3 hours.[6]
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA by rotary evaporation. The resulting drug-linker-acid is often used directly in the next step.
-
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the drug-linker-acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) and stir at room temperature for 4-6 hours to form the drug-linker-NHS ester.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the drug-linker-NHS ester solution (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[11]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Remove the unreacted drug-linker by dialysis or gel filtration (e.g., Sephadex G-25 column).
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Synthesis of a PROTAC
This protocol describes a modular approach to synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.
-
Coupling of the First Ligand (e.g., E3 Ligase Ligand with an Amine):
-
Activation of the Linker's Hydroxyl Group: This step is often not necessary if the ligand has a carboxylic acid. If the ligand has an amine, the linker's hydroxyl group would first need to be converted to a reactive group (e.g., a tosylate or by using a di-acid spacer). For this protocol, we assume the first ligand has a carboxylic acid.
-
Amide Coupling: Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the E3-ligase-linker-t-butyl ester conjugate by preparative HPLC.
-
-
Deprotection of the t-butyl Ester:
-
Dissolve the purified E3-ligase-linker-t-butyl ester in a solution of 20-50% (v/v) TFA in DCM at 0°C.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting E3-ligase-linker-acid is typically used without further purification.
-
-
Coupling of the Second Ligand (e.g., Target Protein Ligand with an Amine):
-
Dissolve the E3-ligase-linker-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.
-
Add the target protein ligand with an amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine) to remove excess reagents.
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
-
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the ADC and PROTAC synthesis protocols.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Workflow for Proteolysis-Targeting Chimera (PROTAC) synthesis.
Conclusion
This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables the precise and controlled synthesis of complex biomolecules with enhanced therapeutic potential. The ability to perform sequential conjugations by exploiting the orthogonal reactivity of the hydroxyl and protected carboxyl groups provides researchers with a robust strategy for developing next-generation ADCs, PROTACs, and other targeted therapies. As the demand for more sophisticated and effective biotherapeutics continues to grow, the strategic implementation of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
- 1. Hydroxy-PEG4-t-butyl Ester PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. rsc.org [rsc.org]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. microdetection.cn [microdetection.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG14-t-butyl ester in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG14-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for use in solid-phase synthesis, particularly for the C-terminal modification of peptides and other biomolecules. The incorporation of a PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. This linker features a hydroxyl group for attachment to a solid support and a t-butyl ester-protected carboxylic acid, which can be deprotected under acidic conditions to allow for further conjugation or to yield a C-terminal PEGylated acid upon cleavage from the resin.
These application notes provide a detailed guide for the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).
Key Features and Applications
-
C-Terminal PEGylation: Enables the introduction of a discrete PEG chain at the C-terminus of a synthetic peptide, potentially improving its pharmacological profile.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides, aiding in both the synthesis and purification processes.[1]
-
Reduced Aggregation: The PEG linker can disrupt interchain aggregation during solid-phase synthesis, which is particularly beneficial for long or difficult sequences.
-
Bioconjugation Handle: After deprotection, the terminal carboxylic acid can be used for the attachment of other molecules, such as fluorescent labels, targeting ligands, or cytotoxic drugs.
-
Orthogonal Protection: The t-butyl ester is stable to the basic conditions used for Fmoc group removal, allowing for standard Fmoc/tBu SPPS protocols.
Experimental Protocols
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the hydroxyl group of the PEG linker to a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the mild cleavage of the final PEGylated peptide.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (4 equivalents relative to resin loading).
-
Add the solution to the swollen resin and shake the mixture at room temperature for 2-4 hours.
-
To cap any remaining unreacted chlorotrityl groups, add MeOH (1 mL/g of resin) and shake for 30 minutes.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
The loading of the PEG linker can be determined by gravimetric analysis (weight gain) or by cleaving a small amount of the resin-bound linker and analyzing the supernatant by HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on PEG-Functionalized Resin
This protocol outlines the standard steps for elongating the peptide chain on the this compound-functionalized resin.
Materials:
-
This compound functionalized resin (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (typically 20% v/v)
-
Dichloromethane (DCM)
General Synthesis Cycle:
-
Swell the Resin: Swell the PEG-functionalized resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, recoupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 3: Deprotection of the t-Butyl Ester and Cleavage from Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the t-butyl ester and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-PEG-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Wash the final peptidyl-PEG-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel (typically 10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
Purification:
The crude PEGylated peptide can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 or C8 column, depending on the hydrophobicity of the peptide.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of mobile phase B is used to elute the peptide. The gradient will need to be optimized for each specific peptide.
Analysis:
The purity and identity of the final PEGylated peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation
The following tables provide representative quantitative data for the synthesis of a hypothetical C-terminally PEGylated decapeptide using this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Resin Loading and Peptide Synthesis Parameters
| Parameter | Value | Notes |
| Resin Type | 2-Chlorotrityl chloride | |
| Initial Resin Loading | 1.0 mmol/g | |
| PEG Linker Loading | 0.5 - 0.7 mmol/g | Determined by gravimetric analysis. |
| Synthesis Scale | 0.1 mmol | |
| Fmoc-Amino Acid Equivalents | 4 eq. | Relative to the PEG linker loading. |
| Coupling Reagent | HBTU (3.9 eq.) / DIPEA (8 eq.) | |
| Coupling Time | 1 hour | Per amino acid. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min treatments. |
Table 2: Cleavage and Purification Results
| Parameter | Result | Notes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | |
| Cleavage Time | 2 hours | |
| Crude Peptide Yield | 75 - 90% | Based on the initial PEG linker loading. |
| Crude Purity (by HPLC) | 50 - 70% | Purity can be influenced by the peptide sequence and PEGylation.[1] |
| Purified Yield | 20 - 40% | After preparative RP-HPLC. |
| Final Purity (by HPLC) | >95% | |
| Final Product Identity | Confirmed by Mass Spectrometry | Expected mass should be calculated and compared with the observed mass. |
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a C-terminally PEGylated peptide.
Caption: Logical relationship of the key steps in utilizing this compound.
References
Application Notes and Protocols: Conjugating Hydroxy-PEG14-t-butyl ester to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume.[1][2] This modification can lead to a longer circulating half-life, reduced immunogenicity, and enhanced stability.
This document provides a detailed protocol for the conjugation of Hydroxy-PEG14-t-butyl ester to proteins. This specific PEG linker is a heterobifunctional molecule featuring a terminal hydroxyl group and a t-butyl ester protected carboxylic acid.[3][4] The protocol will focus on the activation of the terminal hydroxyl group for subsequent conjugation to primary amines (N-terminus and lysine (B10760008) residues) on the target protein.[5]
Principle of the Method
The conjugation of this compound to a protein is a multi-step process. The terminal hydroxyl group of the PEG linker is not sufficiently reactive to directly form a stable bond with protein functional groups.[6][7] Therefore, it must first be activated. A common method for activating hydroxyl groups is the use of N,N'-disuccinimidyl carbonate (DSC), which converts the hydroxyl group into a succinimidyl carbonate. This activated PEG can then react with primary amines on the protein to form a stable carbamate (B1207046) linkage.[8]
The t-butyl ester group on the other end of the PEG linker serves as a protecting group for a carboxylic acid.[3][4] This group is stable under the conditions used for the hydroxyl group activation and amine conjugation. It can be deprotected later using strong acidic conditions (e.g., trifluoroacetic acid) to reveal a free carboxylic acid, which can then be used for subsequent conjugation to another molecule if desired.[9] This application note will focus on the initial conjugation through the hydroxyl group.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., Sigma-Aldrich, BroadPharm | PEGylation Reagent |
| Target Protein | - | Protein to be PEGylated |
| N,N'-Disuccinimidyl carbonate (DSC) | e.g., Sigma-Aldrich | Activating Agent |
| Anhydrous Acetonitrile (ACN) | e.g., Thermo Fisher Scientific | Solvent |
| Anhydrous Pyridine (B92270) | e.g., Sigma-Aldrich | Catalyst |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | Reaction and Dialysis Buffer |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | - | To stop the reaction |
| Dialysis Tubing (e.g., 10 kDa MWCO) | - | Purification |
| Size Exclusion Chromatography (SEC) Column | e.g., GE Healthcare | Purification |
| Ion Exchange Chromatography (IEX) Column | e.g., Bio-Rad | Purification |
Experimental Protocols
Stage 1: Activation of this compound
This stage involves the conversion of the terminal hydroxyl group of the PEG linker into a more reactive species.
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the activating agent. Work in a fume hood and wear appropriate personal protective equipment.
-
Dissolution: Dissolve this compound and a 1.5-fold molar excess of N,N'-disuccinimidyl carbonate (DSC) in anhydrous acetonitrile.
-
Reaction Initiation: Add anhydrous pyridine to the solution (approximately 1.2-fold molar excess relative to the PEG linker) to catalyze the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.
-
Verification (Optional): The activation can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the activated PEG-linker (DSC-activated-PEG14-t-butyl ester).
Stage 2: Conjugation of Activated PEG to Protein
This stage involves the reaction of the activated PEG linker with the primary amines of the target protein.
-
Protein Preparation: Prepare a solution of the target protein in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0.[10][11] A typical protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the DSC-activated-PEG14-t-butyl ester in a small amount of an anhydrous water-miscible solvent like DMSO or DMF.[10][11]
-
Conjugation Reaction: Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized for each specific protein, but a starting point of a 10 to 50-fold molar excess of PEG is recommended.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[12]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[12] This will consume any unreacted activated PEG. Incubate for an additional 30 minutes.
Stage 3: Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG, protein, and reaction byproducts.[][14] A multi-step purification strategy is often necessary.
-
Dialysis: The first step is often dialysis against a suitable buffer (e.g., PBS) to remove the majority of the unreacted PEG and quenching reagents.[15]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] This technique is effective at separating the larger PEGylated protein from the smaller unreacted protein and any remaining unreacted PEG.[15]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge.[] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[][15] This allows for the separation of proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate PEGylated protein isoforms.[16]
Stage 4: Characterization of the PEGylated Protein
Characterization is essential to confirm the extent and sites of PEGylation.[1]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Mass spectrometry provides a more precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[1]
-
Peptide Mapping: To identify the specific sites of PEGylation, the PEGylated protein can be proteolytically digested, followed by LC-MS/MS analysis of the resulting peptides.[17][18]
Data Presentation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the risk of aggregation. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | This needs to be empirically determined for each protein. |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH facilitates the reaction with primary amines. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help maintain protein stability.[12] |
| Reaction Time | 1 - 12 hours | Longer incubation times may be required at lower temperatures. |
| Quenching Reagent | Tris or Glycine (50-100 mM final concentration) | Quenches the reaction by consuming excess activated PEG.[12] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low PEGylation Efficiency | Inactive activated PEG | Ensure anhydrous conditions during activation and use freshly prepared activated PEG. |
| Low reactivity of protein amines | Increase the pH of the reaction buffer to 8.0-8.5. | |
| Presence of amine-containing buffers | Use amine-free buffers like PBS or borate (B1201080) buffer for the conjugation reaction.[10] | |
| Protein Precipitation | High protein concentration | Reduce the protein concentration. |
| Intermolecular crosslinking | Decrease the molar ratio of PEG to protein. | |
| Heterogeneous Product | Multiple reactive sites on the protein | Optimize reaction conditions (pH, temperature, molar ratio) to favor mono-PEGylation. Consider site-directed mutagenesis to control PEGylation sites. |
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Chemical reaction pathway for PEGylation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy-PEG4-t-butyl Ester PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. Hydroxy-PEG2-t-butyl ester, 133803-81-3 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spherotech.com [spherotech.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Applications of Hydroxy-PEG14-t-butyl Ester in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker that has emerged as a valuable tool in the field of drug delivery. This linker is composed of a 14-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility to the drug conjugate. One end of the linker features a hydroxyl (-OH) group, available for conjugation to various molecules, while the other end is terminated with a t-butyl ester-protected carboxylic acid. The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions, enabling the controlled release of a conjugated drug or facilitating a subsequent conjugation step. This unique combination of features makes this compound a versatile component in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs), nanoparticle formulations, and proteolysis-targeting chimeras (PROTACs).
The PEG component of the linker plays a crucial role in improving the pharmacokinetic properties of the conjugated therapeutic. PEGylation, the process of attaching PEG chains to a molecule, can increase its hydrodynamic size, leading to reduced renal clearance and a longer circulation half-life. Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity.
This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research and development.
Key Applications
The bifunctional nature of this compound allows for its application in several areas of drug delivery:
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydroxyl group can be activated for conjugation to the antibody, while the carboxylic acid (after deprotection of the t-butyl ester) can be coupled to the drug. The defined length of the PEG14 chain can help to optimize the ADC's solubility and pharmacokinetic profile. The acid-labile t-butyl ester can also be exploited for pH-dependent drug release in the acidic environment of tumor cells.
-
Nanoparticle Drug Delivery: this compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The PEG chain provides a hydrophilic shield, improving the stability and circulation time of the nanoparticles (the "stealth" effect). The terminal hydroxyl or carboxylic acid group can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific tissues or cells.
-
PROTACs and Small Molecule Conjugates: This linker is suitable for the synthesis of PROTACs, which are designed to induce the degradation of specific proteins. The linker can bridge the protein-targeting ligand and the E3 ligase-binding molecule. The length and flexibility of the PEG14 chain can be critical for optimal ternary complex formation. It can also be used to create prodrugs of small molecules, where the t-butyl ester masks a carboxylic acid group to improve cell permeability or modulate the drug's release profile.
Quantitative Data Summary
The following tables summarize representative quantitative data for drug conjugates utilizing PEG linkers of varying lengths. While specific data for a PEG14 linker is limited in publicly available literature, the presented data for linkers with similar chain lengths (e.g., PEG8, PEG12, PEG24) provides valuable insights into the expected performance characteristics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| Linker | Drug-to-Antibody Ratio (DAR) | Target Cell Line | IC50 (ng/mL) | Reference |
| Maleimide-PEG8-Drug | ~4 | Breast Cancer | 15 | Fictionalized Data |
| Maleimide-PEG12-Drug | ~4 | Breast Cancer | 25 | Fictionalized Data |
| Maleimide-PEG24-Drug | ~4 | Breast Cancer | 50 | Fictionalized Data |
Note: The data in this table is illustrative and demonstrates a common trend where increasing PEG linker length can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance at the target site. Actual values are highly dependent on the antibody, payload, and cell line used.
Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths
| Linker | Half-life (t1/2) in hours | Clearance (mL/hr/kg) | Area Under the Curve (AUC) (µg*hr/mL) | Reference |
| Non-PEGylated | 80 | 0.5 | 1000 | Fictionalized Data |
| PEG8 | 120 | 0.3 | 1500 | Fictionalized Data |
| PEG12 | 150 | 0.2 | 2000 | Fictionalized Data |
| PEG24 | 200 | 0.1 | 3000 | Fictionalized Data |
Note: This table illustrates the general trend of improved pharmacokinetic properties with increasing PEG linker length.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound
This protocol describes a general two-step procedure for conjugating a drug to an antibody using the this compound linker.
Step 1: Activation of the Hydroxyl Group and Conjugation to the Drug
-
Activation of the hydroxyl group: The terminal hydroxyl group of this compound is first activated to facilitate conjugation to a drug molecule. A common method is to convert the hydroxyl group to a more reactive group, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester.
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the activated linker by silica (B1680970) gel chromatography.
-
-
Conjugation to the drug: The activated linker is then reacted with the drug molecule, which typically contains a nucleophilic group such as an amine.
-
Dissolve the activated this compound and the drug in a suitable solvent like dimethylformamide (DMF).
-
Add a base (e.g., DIPEA) if the drug is in a salt form.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the drug-linker conjugate by preparative high-performance liquid chromatography (HPLC).
-
Step 2: Deprotection of the t-butyl Ester and Conjugation to the Antibody
-
Deprotection of the t-butyl ester: The t-butyl ester protecting group is removed under acidic conditions to reveal the free carboxylic acid.
-
Dissolve the drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure. The deprotected drug-linker can be used directly or after purification.
-
-
Activation of the carboxylic acid: The newly exposed carboxylic acid is activated to facilitate conjugation to the lysine (B10760008) residues of the antibody.
-
Dissolve the deprotected drug-linker in DMF.
-
Add an activating agent such as N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS.
-
Stir for 1-2 hours at room temperature.
-
-
Conjugation to the antibody:
-
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0).
-
Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction for several hours at room temperature or 4°C.
-
Quench the reaction by adding an excess of a small amine-containing molecule like Tris or glycine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.
-
Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol 2: Preparation of PEGylated Nanoparticles for Drug Delivery
This protocol outlines the preparation of drug-loaded nanoparticles surface-functionalized with this compound.
-
Synthesis of a PEG-lipid conjugate:
-
The carboxylic acid of a deprotected Hydroxy-PEG14-COOH is conjugated to an amino-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE) using standard carbodiimide (B86325) chemistry (EDC/NHS).
-
The resulting DSPE-PEG14-t-butyl ester can be purified by chromatography.
-
-
Nanoparticle formulation:
-
Prepare a lipid film by dissolving the structural lipids (e.g., phosphatidylcholine, cholesterol), the drug to be encapsulated, and a small percentage of the DSPE-PEG14-t-butyl ester in an organic solvent.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the lipid film with an aqueous buffer and sonicate or extrude to form nanoparticles of the desired size.
-
-
Post-formulation surface modification (optional):
-
The t-butyl ester on the nanoparticle surface can be deprotected with a mild acid treatment.
-
The exposed carboxylic acid can then be conjugated to a targeting ligand using EDC/NHS chemistry.
-
-
Characterization:
-
Determine the nanoparticle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Assess the in vitro drug release profile under different pH conditions to evaluate the impact of the acid-labile linker.
-
Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Caption: ADC Mechanism of Action with Acid-Labile Linker.
Conclusion
This compound is a highly versatile and valuable tool for the development of advanced drug delivery systems. Its well-defined structure, which includes a hydrophilic PEG spacer, a functionalizable hydroxyl group, and an acid-labile t-butyl ester, allows for the precise engineering of drug conjugates with improved pharmacokinetic properties and controlled release mechanisms. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this linker in creating more effective and safer therapeutics. Further optimization of conjugation strategies and a deeper understanding of the structure-activity relationships of PEGylated conjugates will continue to drive innovation in the field of drug delivery.
Application Notes and Protocols for Utilizing Hydroxy-PEG14-t-butyl Ester as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Hydroxy-PEG14-t-butyl ester is a bifunctional linker featuring a terminal hydroxyl group for conjugation to one of the ligands and a t-butyl-protected carboxylic acid at the other end, allowing for a controlled, stepwise synthesis. This 14-unit PEG linker offers a significant chain length, which can be advantageous for spanning the distance between a target protein's binding pocket and the E3 ligase.
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on targeting Bruton's tyrosine kinase (BTK) and Estrogen Receptor α (ERα) as illustrative examples.
Physicochemical Properties and Design Considerations
The length and composition of the linker are critical determinants of a PROTAC's biological activity. A longer PEG linker like the 14-unit chain can offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[4]
-
Increased Flexibility: A long and flexible linker can facilitate the optimal orientation of the two ligands for the formation of a stable ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]
-
Spanning Greater Distances: For target proteins with deep or sterically hindered binding pockets, a longer linker may be necessary to effectively bridge the POI and the E3 ligase.[5]
However, it is important to note that an excessively long linker can sometimes lead to reduced potency due to an increased entropic penalty upon ternary complex formation.[5] Therefore, the optimal linker length should be determined empirically for each specific target and E3 ligase pair.
Table 1: Physicochemical Properties of Hydroxy-PEG-t-butyl Ester Linkers
| Property | Value | Reference |
| Molecular Weight | Varies by PEG length | Generic |
| Appearance | Liquid | Generic |
| Solubility | Soluble in water and most organic solvents | Generic |
| Storage Temperature | 2-8°C | Generic |
PROTAC Synthesis Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general approach for synthesizing a BTK-targeting PROTAC using ibrutinib (B1684441) as the warhead and pomalidomide (B1683931) as the E3 ligase ligand.
Protocol 1: Synthesis of Ibrutinib-Linker Intermediate
This protocol describes the coupling of the this compound linker to the BTK inhibitor, ibrutinib.
Materials:
-
Ibrutinib derivative with a suitable functional group (e.g., a free amine)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Standard organic synthesis glassware
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the ibrutinib derivative (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the ibrutinib-PEG14-t-butyl ester intermediate.
Protocol 2: Deprotection of the t-butyl Ester
This step removes the t-butyl protecting group to reveal the free carboxylic acid.
Materials:
-
Ibrutinib-PEG14-t-butyl ester intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the ibrutinib-PEG14-t-butyl ester in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting ibrutinib-PEG14-acid is often used in the next step without further purification.
Protocol 3: Final Coupling to Pomalidomide
This final step couples the ibrutinib-linker intermediate to the E3 ligase ligand, pomalidomide.
Materials:
-
Ibrutinib-PEG14-acid
-
Pomalidomide derivative with a free amine
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve the ibrutinib-PEG14-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the pomalidomide derivative (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Caption: Synthetic workflow for a BTK-targeting PROTAC.
Experimental Evaluation of PROTACs
Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its cellular effects.
Protocol 4: Western Blot for Target Protein Degradation
This is the most common method to assess PROTAC-mediated protein degradation.
Materials:
-
Relevant cell line (e.g., Ramos cells for BTK)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies against the target protein (e.g., BTK) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Workflow for Western Blot analysis.
Illustrative Data for Long-Chain PEG PROTACs
The following tables provide representative data for PROTACs with longer PEG linkers targeting BTK and ERα. This data is illustrative and compiled from various sources to demonstrate the potential efficacy of such PROTACs.
Table 2: Degradation Efficacy of a BTK-Targeting PROTAC with a Long PEG Linker
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK-PROTAC-1 | ≥ 4 PEG units | Ramos | < 50 | > 90 | [1] |
| BTK-PROTAC-2 | Alkyl Linker | Ramos | > 100 | ~70 | [6] |
Table 3: Degradation Efficacy of an ERα-Targeting PROTAC with a Long PEG Linker
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ERα-PROTAC-1 | Long PEG Linker | MCF-7 | ~10 | > 95 | [7][8] |
| ERα-PROTAC-2 | Short Alkyl Linker | MCF-7 | > 100 | ~60 | [2] |
Signaling Pathway Context: BTK Signaling
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. A BTK-targeting PROTAC aims to degrade BTK, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.
Caption: BTK signaling and PROTAC-mediated degradation.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when targeting proteins that require a longer linker for effective ternary complex formation. The enhanced solubility and flexibility offered by the 14-unit PEG chain can lead to PROTACs with improved degradation efficacy and better drug-like properties. The protocols and data presented here provide a framework for the rational design and evaluation of PROTACs incorporating this long-chain PEG linker. As with all PROTAC development, empirical optimization of the linker length and attachment points is crucial for achieving the desired biological activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Step-by-Step Guide for PEGylation with Hydroxy-PEG14-t-butyl ester
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hydroxy-PEG14-t-butyl ester, a heterobifunctional PEG linker, for bioconjugation. The document outlines the principles of PEGylation, detailed experimental protocols, and methods for characterization.
1. Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2][3] This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Key benefits of PEGylation include enhanced stability, increased circulating half-life, improved drug solubility, and reduced immunogenicity.[4][5][6] The properties of the final PEG-conjugate are influenced by factors such as the size and structure of the PEG chain, the number of attached PEGs, and the site of attachment.[5]
2. Principle of this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid.[7][8] This structure allows for a sequential, two-step conjugation strategy.
-
Step 1: First Conjugation via Hydroxyl Group: The terminal hydroxyl group can be chemically activated or reacted with an activated molecule to form a stable conjugate. For example, it can be reacted with a molecule containing an activated carboxylic acid or isothiocyanate.[7]
-
Step 2: Deprotection and Second Conjugation: The t-butyl ester serves as a protecting group for a carboxylic acid.[9] This group is stable under many reaction conditions but can be efficiently removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[7][9][10] This newly exposed acid can then be activated (e.g., using EDC and NHS) to react with a primary amine on a second molecule, facilitating the creation of complex conjugates like antibody-drug conjugates (ADCs) or PROTACs.[8][]
The hydrophilic PEG14 spacer enhances the water solubility of the resulting conjugate in aqueous media.[][12]
Caption: Logical flow of the two-stage conjugation using this compound.
Experimental Protocols
This section provides a generalized two-part protocol for the conjugation of a protein (Molecule A) with a primary amine-containing small molecule (Molecule B) using this compound.
3.1. Materials and Equipment
-
Reagents:
-
Target Protein (e.g., Antibody, Enzyme) in a suitable buffer (e.g., MES, PBS, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing small molecule
-
Trifluoroacetic acid (TFA)[10]
-
Scavenger (optional, e.g., Triisopropylsilane - TIS)[10]
-
Dichloromethane (DCM)
-
Quenching reagent (e.g., Tris or glycine)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Cold diethyl ether
-
-
Equipment:
3.2. Protocol Part A: Conjugation of Protein to PEG Linker
This step attaches the protein to the hydroxyl end of the PEG linker by activating the protein's carboxyl groups (aspartic acid, glutamic acid, C-terminus).
-
Protein Preparation: Dissolve the target protein in MES buffer (or similar non-amine, non-carboxylate buffer) at pH 6.0 to a final concentration of 1-10 mg/mL.
-
Activation of Protein Carboxyl Groups: Add a 10-50 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
PEGylation Reaction: Add this compound to the activated protein solution. A 5-20 fold molar excess of the PEG linker over the protein is recommended.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time, temperature, and PEG-to-protein ratio should be determined empirically.[5]
-
Quenching: Stop the reaction by adding a quenching reagent like Tris buffer to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and reagents by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography (SEC).
3.3. Protocol Part B: Deprotection and Second Conjugation
This part removes the t-butyl protecting group and conjugates a second, amine-containing molecule.
-
Lyophilization: Lyophilize the purified protein-PEG-t-butyl ester conjugate to remove water.
-
Deprotection Reaction: Dissolve the dried conjugate in a solution of 50% TFA in DCM.[10] If the protein contains sensitive residues like tryptophan or methionine, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to prevent side reactions from the released tert-butyl cation.[10]
-
Incubation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or mass spectrometry.[10]
-
TFA Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the deprotected protein-PEG-COOH conjugate by adding cold diethyl ether. Centrifuge to collect the product. Repeat this step for further purification.[10]
-
Activation and Second Conjugation: Re-dissolve the purified protein-PEG-COOH in MES buffer (pH 6.0). Activate the newly exposed carboxyl group with EDC/NHS as described in step A2.
-
Final Conjugation: Add the amine-containing small molecule (Molecule B) and incubate for 2-4 hours at room temperature.
-
Final Purification: Purify the final conjugate using dialysis, SEC, or another appropriate chromatography method to remove excess reagents.
Caption: Experimental workflow for a two-stage bioconjugation reaction.
Data Presentation
The following table summarizes representative parameters for the key reaction steps. Optimal conditions may vary depending on the specific molecules involved and should be optimized for each application.
| Parameter | Stage 1: PEGylation | Stage 2: Deprotection | Stage 3: Final Conjugation |
| Solvent/Buffer | MES or PBS (pH 6.0-7.0) | 50% TFA in DCM | MES or PBS (pH 6.0-7.5) |
| Temperature | 4 - 25 °C | 20 - 25 °C (Room Temp) | 20 - 25 °C (Room Temp) |
| Reaction Time | 2 - 12 hours | 2 - 5 hours[10] | 2 - 4 hours |
| Molar Ratio (Reagent:Substrate) | 5:1 to 20:1 (PEG:Protein) | N/A | 10:1 to 50:1 (EDC/NHS:PEG) |
| pH | 6.0 - 7.5 | N/A (Strongly Acidic) | 6.0 - 7.5 |
Characterization of PEGylated Conjugates
Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and ensure purity.[1][13]
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can confirm the covalent attachment of the PEG linker by showing an increase in the molecular weight of the conjugate.[4][14]
-
HPLC: Reversed-phase or size-exclusion HPLC is used to assess the purity of the conjugate and separate PEGylated species from unreacted protein.
-
Dynamic Light Scattering (DLS): DLS can measure the increase in the hydrodynamic radius of the protein after PEGylation, providing evidence of successful conjugation.[1]
-
SDS-PAGE: A shift in the band to a higher apparent molecular weight on an SDS-PAGE gel indicates successful PEGylation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. cenmed.com [cenmed.com]
- 9. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 12. N-Me-N-bis(PEG4-t-butyl ester) | BroadPharm [broadpharm.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG14-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES). Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification.[1] This linker possesses a terminal hydroxyl group available for further functionalization and a t-butyl protected carboxylic acid, which allows for controlled, sequential conjugation strategies after deprotection under acidic conditions.[1][2][3]
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with methods for characterization and expected quantitative data. The protocols are adaptable for various types of nanoparticles, such as those with surface amine functionalities.
Data Presentation
Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle throughout the modification process.
Table 1: Physicochemical Properties of Nanoparticles at Each Modification Stage
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |
| PEGylated Nanoparticles | 125 ± 7 | < 0.2 | +15 ± 5 |
| Deprotected PEGylated Nanoparticles | 128 ± 8 | < 0.2 | -25 ± 5 |
Table 2: Drug Loading and Release Characteristics of Modified Nanoparticles
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Drug Release at 24h (%) |
| Unmodified Nanoparticles | 5.2 ± 0.4 | 85 ± 5 | 65 ± 4 |
| PEGylated Nanoparticles | 4.8 ± 0.5 | 82 ± 6 | 50 ± 5 |
Experimental Protocols
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups via carbodiimide (B86325) chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group of the PEG linker (after in-situ deprotection of the t-butyl ester if the reaction is intended at the carboxyl end, or activation of a carboxylated nanoparticle surface to react with the hydroxyl group). Correction: The protocol is for attaching the linker to an amine-functionalized nanoparticle, thus the carboxylic acid end of the linker needs to be activated. The t-butyl group protects a carboxylic acid, so for this reaction, a linker with a free carboxylic acid and a hydroxyl group is assumed, or the t-butyl group is removed prior to this step. A more direct approach involves a linker with a pre-activated ester (e.g., NHS ester) for direct reaction with amines. For the purpose of this protocol, we will assume the use of a variant with a free carboxylic acid.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).
-
Add the activated PEG linker solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to remove unreacted PEG linker, EDC, and NHS.
-
Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step at least three times.
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage and characterization.
-
Protocol 2: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid on the PEGylated nanoparticle surface.
Materials:
-
Purified PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Centrifugal filter units
Procedure:
-
Reaction Setup:
-
Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.
-
Prepare a deprotection solution, typically a mixture of TFA and DCM (e.g., 50:50 v/v). Caution: Handle TFA and DCM in a chemical fume hood with appropriate personal protective equipment.
-
-
Deprotection Reaction:
-
Resuspend the lyophilized nanoparticles in the TFA/DCM solution.
-
Stir the suspension at room temperature for 1-2 hours.
-
-
Purification of Deprotected Nanoparticles:
-
Remove the TFA and DCM by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Resuspend the nanoparticles in DI water.
-
Purify the deprotected nanoparticles using centrifugal filtration to remove residual TFA and byproducts.
-
Resuspend the final deprotected, PEGylated nanoparticles in the desired buffer for subsequent applications.
-
Mandatory Visualization
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of nanoparticle modification steps.
Characterization Methods
To confirm the successful surface modification at each step, a combination of the following characterization techniques is recommended:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size after each modification step is expected.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A decrease in positive charge after PEGylation and a shift to a negative charge after deprotection are indicative of successful modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups on the nanoparticle surface. The appearance of characteristic PEG ether bond peaks and the disappearance of the t-butyl peak after deprotection can be monitored.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the PEG linker before and after conjugation, and to confirm deprotection.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of PEG attached to the nanoparticles, often after cleaving the PEG from the surface.[4][5]
Conclusion
The use of this compound for nanoparticle surface modification provides a robust and controllable method to enhance the physicochemical properties of nanocarriers for drug delivery and diagnostic applications. The protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers to successfully implement this versatile surface modification strategy. The ability to introduce a terminal carboxylic acid after initial PEGylation opens up avenues for further bioconjugation with targeting ligands, such as antibodies or peptides, to create advanced, targeted nanomedicines.
References
Deprotection of the t-butyl ester group in Hydroxy-PEG14-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The Hydroxy-PEG14-t-butyl ester is a bifunctional linker featuring a terminal hydroxyl group for further conjugation and a carboxylic acid protected as a t-butyl ester. The t-butyl ester is a robust protecting group, stable under basic and neutral conditions, but can be efficiently removed under acidic conditions to liberate the carboxylic acid.[1] This deprotection step is crucial for subsequent conjugation reactions, such as amide bond formation with amine-containing biomolecules.
This document provides detailed protocols for the acid-catalyzed deprotection of this compound to yield Hydroxy-PEG14-carboxylic acid.
Chemical Transformation
The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The t-butyl ester is treated with a strong acid, typically trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, making the ester more susceptible to cleavage.[1] The stable tertiary carbocation (t-butyl cation) is formed as a leaving group, which subsequently gets deprotonated to form isobutylene (B52900) gas.[2]
Figure 1: Deprotection Reaction of this compound
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This protocol is suitable for routine deprotection of the t-butyl ester.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (resulting in a 1:1 DCM:TFA mixture).[3]
-
Allow the reaction to warm to room temperature and stir for 2-5 hours.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).
-
Dissolve the resulting oil or solid in a minimal amount of DCM.
-
Precipitate the product by adding the solution dropwise to a flask of cold diethyl ether with vigorous stirring.[4]
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
Protocol 2: Deprotection with Scavengers
This protocol is recommended if the molecule being deprotected contains acid-sensitive functional groups that could react with the liberated t-butyl cation.[4]
Materials:
-
Same as Protocol 1
-
Triisopropylsilane (TIS) or water as a scavenger[4]
Procedure:
-
In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[4]
-
Dissolve the this compound in a minimal amount of DCM.
-
Add the cleavage cocktail to the dissolved starting material (approximately 10 mL per gram of conjugate).[4]
-
Stir the mixture at room temperature for 2-4 hours.[4]
-
Monitor the reaction as described in Protocol 1.
-
Remove the TFA and other volatiles under reduced pressure.
-
Precipitate, collect, and dry the product as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[4]
Data Presentation
Table 1: Comparison of Deprotection Conditions
| Entry | Acid System | Solvent | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 50% TFA | DCM | 2 | >95 | >98 |
| 2 | 95% TFA / 2.5% H₂O / 2.5% TIS | None | 2 | >95 | >97 |
| 3 | 4M HCl | Dioxane | 4 | ~90 | >95 |
| 4 | Formic Acid | None | 24 | Variable | ~90 |
Note: Data presented are typical and may vary based on scale and specific reaction conditions.
Table 2: Product Characterization
| Analysis Method | Expected Result for Hydroxy-PEG14-carboxylic acid |
| ¹H NMR | Disappearance of the t-butyl singlet at ~1.4 ppm. |
| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of the deprotected acid. |
| HPLC | A single major peak with a shorter retention time compared to the starting material. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection, purification, and analysis of the final product.
Conceptual Reaction Mechanism
This diagram shows a simplified mechanism for the acid-catalyzed deprotection of the t-butyl ester.
Application in Bioconjugation
The deprotected Hydroxy-PEG14-carboxylic acid is often used in bioconjugation, for example, to link a therapeutic drug to a targeting moiety.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or acid concentration.[4]- Steric hindrance around the ester group.[4]- Degraded TFA. | - Increase reaction time and monitor by HPLC.[4]- Increase the concentration of TFA.[5]- Use fresh, high-quality TFA.[4] |
| Side Product Formation | - Alkylation of sensitive functional groups by the t-butyl cation.[4] | - Add scavengers like TIS or water to the reaction mixture (see Protocol 2).[4] |
| Difficulty in Product Isolation | - The PEGylated product is soluble in diethyl ether. | - Ensure the diethyl ether is cold.- Use a larger volume of diethyl ether for precipitation.- Consider alternative non-solvents for precipitation. |
| Product is a Gummy Oil | - Residual solvent or impurities. | - Repeat the co-evaporation with toluene.- Perform multiple precipitations from a minimal amount of DCM into cold ether. |
References
Application Notes and Protocols for the Characterization of Hydroxy-PEG14-t-butyl Ester Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy-PEG14-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker commonly utilized in bioconjugation and drug delivery. Its defined chain length (n=14) provides a homogenous spacer arm, while the terminal hydroxyl and t-butyl ester groups offer orthogonal reactivity for the sequential attachment of different molecules. The hydroxyl group can be further functionalized, and the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1][2][3] Accurate and comprehensive characterization of conjugates derived from this linker is critical for ensuring purity, structural integrity, and batch-to-batch consistency, which are essential for reliable downstream applications in research and pharmaceutical development.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound and its conjugates using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of PEG conjugates. ¹H NMR is particularly useful for confirming the presence of the PEG backbone, the terminal functional groups, and the conjugated moieties, as well as for quantifying the degree of conjugation.[4][5][6]
Application Note
¹H NMR analysis of a this compound conjugate will typically show characteristic signals for the repeating ethylene (B1197577) glycol units of the PEG chain, the t-butyl protecting group, and the protons adjacent to the hydroxyl and ester functionalities. Upon conjugation, new signals corresponding to the conjugated molecule will appear, and shifts in the signals of the PEG linker's protons adjacent to the conjugation site can be observed. For instance, the conversion of the terminal hydroxyl group to an ester will cause a downfield shift of the adjacent methylene (B1212753) protons.[7] The integration of these signals allows for the determination of the molecular structure and the assessment of conjugation efficiency. It is important to note that the presence of ¹³C satellites in the ¹H NMR spectra of PEGs can sometimes complicate interpretation, appearing as small peaks flanking the main PEG backbone signal.[4]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To confirm the structure and assess the purity of a this compound conjugate.
Materials:
-
This compound conjugate sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Identify and assign the characteristic peaks for the PEG backbone, the t-butyl group, and the conjugated molecule.
-
Integrate the relevant peaks to determine the relative proton ratios and assess the degree of conjugation.
-
Data Presentation: ¹H NMR
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |
| t-butyl (-C(CH₃)₃) | 1.45 | singlet | 9H |
| PEG backbone (-O-CH₂ -CH₂ -O-) | 3.64 | multiplet | ~56H |
| Methylene adjacent to ester (-CH₂ -COO-) | 2.45 | triplet | 2H |
| Methylene adjacent to hydroxyl (-CH₂ -OH) | 3.71 | triplet | 2H |
| Protons of conjugated molecule | Variable | Variable | Variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the conjugate.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of the this compound conjugate, confirming its identity, and assessing its heterogeneity.[2] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques. For more complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is highly effective.[8]
Application Note
For a this compound conjugate, ESI-MS is expected to produce a series of multiply charged ions. The resulting spectrum can be deconvoluted to determine the zero-charge mass of the intact conjugate. Due to the nature of PEG, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are commonly observed. MALDI-TOF MS is also suitable and typically produces singly charged ions, simplifying the spectrum. The high resolution of modern mass spectrometers allows for accurate mass determination, which can confirm the elemental composition.
Experimental Protocol: ESI-MS
Objective: To determine the molecular weight of the this compound conjugate.
Materials:
-
This compound conjugate sample
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate in methanol at a concentration of 1 mg/mL. Dilute the stock solution to 10-50 µg/mL with a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to the final solution to aid protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using an appropriate standard.
-
Set the ion source to positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature, and desolvation gas flow) for the specific instrument and analyte.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis:
-
Identify the series of multiply charged ions in the spectrum.
-
Use the instrument's deconvolution software to calculate the zero-charge molecular weight.
-
Identify any common adducts (e.g., Na⁺, K⁺).
-
Data Presentation: Mass Spectrometry
| Ion Species | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | Value | Value | Protonated molecule |
| [M+Na]⁺ | Value | Value | Sodium adduct |
| [M+K]⁺ | Value | Value | Potassium adduct |
| [M+2H]²⁺ | Value | Value | Doubly protonated molecule |
Note: M represents the molecular weight of the conjugate. The specific m/z values will depend on the mass of the conjugated molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts.[] Due to the lack of a strong UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a UV detector, unless the conjugated molecule has a strong UV absorbance.[10][11]
Application Note
Reversed-phase HPLC (RP-HPLC) is a common method for analyzing the purity of small molecule-PEG conjugates. The separation is based on the hydrophobicity of the analytes. The this compound conjugate will have a different retention time compared to the unconjugated starting materials. Size-Exclusion Chromatography (SEC) can also be employed to separate molecules based on their hydrodynamic volume, which is useful for analyzing larger conjugates or for detecting aggregation.
Experimental Protocol: RP-HPLC with ELSD
Objective: To determine the purity of the this compound conjugate.
Materials:
-
This compound conjugate sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase.
-
Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) according to the manufacturer's recommendations.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA (optional)
-
Mobile Phase B: Acetonitrile with 0.1% TFA (optional)
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Run the sample and acquire the chromatogram.
-
Integrate the peaks to determine the area percentage of the main product peak, which corresponds to its purity.
-
Data Presentation: HPLC
| Peak Number | Retention Time (min) | Peak Area (%) | Identity |
| 1 | Value | Value | Impurity/Starting Material |
| 2 | Value | Value | Product |
| 3 | Value | Value | Impurity/Byproduct |
Visualization of Experimental Workflows
General Workflow for Characterization
Caption: General experimental workflow for synthesis and characterization.
Detailed Analytical Workflow
Caption: Detailed workflow for analytical characterization techniques.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 10. agilent.com [agilent.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Hydroxy-PEG14-t-butyl Ester in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG14-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the formation of tunable hydrogels for biomedical applications, including drug delivery and tissue engineering. The protocols and data presented are based on established principles of PEG-based hydrogel chemistry.
Introduction to this compound in Hydrogel Scaffolds
This compound is a versatile building block for creating biocompatible and biodegradable hydrogels. Its structure features a terminal hydroxyl (-OH) group and a t-butyl ester protected carboxylic acid. This heterobifunctional nature allows for controlled and sequential reactions to form crosslinked polymer networks. The polyethylene glycol (PEG) backbone imparts hydrophilicity, solubility in aqueous environments, and low immunogenicity, making it an ideal material for in vivo applications[1][2].
The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group. This allows for a two-step crosslinking strategy. The hydroxyl group offers an additional site for functionalization, such as the attachment of therapeutic molecules or targeting ligands[1]. The ability to tune the mechanical properties, degradation kinetics, and drug release profiles of hydrogels derived from this linker makes it a valuable tool in regenerative medicine and controlled drug release[3][4].
Key Applications
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, ranging from small molecules to large proteins, and release them in a sustained manner. The release kinetics can be modulated by altering the crosslinking density of the hydrogel[4][5].
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation[6][7].
-
3D Cell Culture: The biocompatible nature of PEG hydrogels allows for the encapsulation of cells within the three-dimensional network, creating more physiologically relevant in vitro models[6].
Experimental Protocols
Materials and Equipment
-
This compound
-
Crosslinking agent (e.g., a diamine-containing molecule if using the carboxyl group for crosslinking)
-
Activating agents for carboxyl group (e.g., EDC/NHS)
-
Acid for deprotection of t-butyl ester (e.g., Trifluoroacetic acid - TFA)
-
Solvents (e.g., Dichloromethane (B109758) - DCM, Phosphate-buffered saline - PBS)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Lyophilizer
-
Rheometer for mechanical testing
-
UV-Vis Spectrophotometer for drug release studies
-
Scanning Electron Microscope (SEM) for morphology analysis
Protocol 1: Hydrogel Synthesis via Carboxyl Group Activation
This protocol describes a two-step process: first, the deprotection of the t-butyl ester to yield a hydroxyl-PEG-carboxylic acid, followed by crosslinking.
Step 1: Deprotection of t-butyl Ester
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 50% v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product, Hydroxy-PEG14-carboxylic acid, can be purified by precipitation in cold diethyl ether or by dialysis against deionized water.
-
Lyophilize the purified product to obtain a white powder.
Step 2: Hydrogel Formation
-
Dissolve the synthesized Hydroxy-PEG14-carboxylic acid in PBS at the desired concentration (e.g., 10-20% w/v).
-
Activate the carboxylic acid groups by adding N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar ratio of 2:1 relative to the carboxyl groups.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add a multi-functional amine crosslinker (e.g., a diamine-terminated PEG or a polyamine like chitosan). The molar ratio of activated carboxyl groups to amine groups will determine the crosslinking density.
-
Mix the solution thoroughly and cast it into a mold.
-
Gelation should occur within minutes to hours, depending on the concentration and temperature.
Protocol 2: Characterization of Hydrogel Properties
Swelling Ratio:
-
Prepare hydrogel discs of known initial weight (Wi).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
The swelling ratio (SR) is calculated as: SR = (Ws - Wi) / Wi.
Mechanical Testing (Rheology):
-
Use a rheometer with parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Perform frequency sweeps at a constant strain (typically within the linear viscoelastic region) to determine the mechanical properties of the hydrogel.
Drug Release Study:
-
Load a model drug into the hydrogel during the synthesis process by dissolving it in the polymer solution before crosslinking.
-
Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.
-
At specific time points, collect aliquots of the release medium and replace with fresh PBS.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data Summary
The following tables present expected quantitative data for hydrogels synthesized using a Hydroxy-PEG-ester derivative, based on typical values reported for similar PEG hydrogel systems[3][8].
Table 1: Influence of Polymer Concentration on Hydrogel Properties
| Polymer Concentration (% w/v) | Swelling Ratio (SR) | Storage Modulus (G') (kPa) | Gelation Time (min) |
| 10 | 15 ± 2 | 5 ± 1 | 30 - 45 |
| 15 | 10 ± 1.5 | 15 ± 3 | 15 - 25 |
| 20 | 6 ± 1 | 30 ± 5 | 5 - 10 |
Table 2: Drug Release Kinetics of a Model Drug (e.g., Doxorubicin)
| Time (hours) | Cumulative Release (%) from 10% Hydrogel | Cumulative Release (%) from 20% Hydrogel |
| 1 | 15 ± 3 | 8 ± 2 |
| 6 | 40 ± 5 | 25 ± 4 |
| 12 | 65 ± 6 | 45 ± 5 |
| 24 | 85 ± 7 | 60 ± 6 |
| 48 | > 95 | 75 ± 7 |
Visualizations
Signaling Pathway for Cell-Hydrogel Interaction
The following diagram illustrates a simplified signaling pathway that can be initiated when cells interact with a hydrogel scaffold functionalized with cell-adhesive ligands (e.g., RGD peptides attached to the hydroxyl group of the PEG linker).
Logical Relationship for Tunable Hydrogel Properties
This diagram illustrates how key synthesis parameters can be adjusted to tune the final properties of the hydrogel.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Biocompatibility of PEG-based hydrogels in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobically-Modified PEG Hydrogels with Controllable Hydrophilic/Hydrophobic Balance | MDPI [mdpi.com]
- 4. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional Hydrogels With Tunable Structures and Properties for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Hydroxy-PEG14-t-butyl ester conjugation
Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester conjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for conjugating a molecule to this compound?
There are two primary strategies for utilizing this compound in conjugation:
-
Utilizing the Hydroxyl Group: The terminal hydroxyl group can be reacted with an activated carboxylic acid on your target molecule. A common and effective method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This approach is advantageous when you want to maintain the t-butyl ester group for subsequent deprotection and further modification.
-
Utilizing the Carboxylic Acid Group (after deprotection): The t-butyl ester serves as a protecting group for the carboxylic acid. This group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[1][2] This newly exposed carboxylic acid can then be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on a target molecule, forming a stable amide bond.[3]
Q2: My Steglich esterification reaction with the PEG's hydroxyl group has a low yield. What are the common causes?
Low yields in Steglich esterification are often due to several factors:
-
Presence of Water: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid. It is crucial to use anhydrous solvents and reagents.[3]
-
Inactive Coupling Agents: DCC is sensitive to moisture. Ensure you are using fresh, high-quality DCC and DMAP.[3]
-
Suboptimal Reagent Stoichiometry: The molar ratio of the carboxylic acid, DCC, and DMAP to the this compound is critical. An excess of the acid and coupling agents is often required.
-
Side Reactions: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive with the alcohol. DMAP is used to suppress this side reaction.[4][5]
-
Steric Hindrance: If either your target molecule or the PEG linker is sterically hindered, the reaction rate can be significantly reduced.[6]
Q3: I'm observing side products after the deprotection of the t-butyl ester with TFA. What are they and how can I prevent them?
A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in your molecule.[7] To prevent these side reactions, it is recommended to use a "scavenger cocktail" that can trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[1]
Q4: Can I selectively cleave the t-butyl ester in the presence of a Boc-protecting group on my target molecule?
Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[1] However, selective cleavage of the N-Boc group in the presence of a t-butyl ester can often be achieved with milder acidic conditions.[1] For selective ester cleavage, alternative, milder deprotection methods that do not affect the Boc group may need to be explored, such as using zinc bromide in dichloromethane.[1]
Troubleshooting Guide
Issue 1: Low Yield in Steglich Esterification
dot
Caption: Troubleshooting workflow for low yield in Steglich esterification.
Issue 2: Incomplete t-Butyl Ester Deprotection
dot
Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.
Data Summary
The following table summarizes key reaction parameters that can be optimized to improve the yield of the conjugation reaction.
| Parameter | Steglich Esterification (Hydroxyl Conjugation) | t-Butyl Ester Deprotection | Effect on Yield |
| Reagent Molar Ratio | Carboxylic Acid:PEG-OH (1.2:1), DCC (1.2:1), DMAP (0.1:1) | TFA:DCM (1:1 v/v) | Increasing the excess of coupling agents in esterification can drive the reaction forward. Higher TFA concentration ensures complete deprotection. |
| Solvent | Anhydrous DCM or Chloroform | Dichloromethane (DCM) | Anhydrous conditions are critical for esterification to prevent hydrolysis of intermediates.[3] |
| Temperature | 0°C to Room Temperature | Room Temperature | Steglich esterification is typically run at room temperature.[5][8] Higher temperatures can promote side reactions.[3] |
| Reaction Time | 2 - 72 hours | 2 - 5 hours | Reaction time is dependent on the steric hindrance of the substrates. Monitor reaction progress by TLC or LC-MS.[2][6] |
| Additives | N/A | Scavengers (e.g., TIS, water) | Scavengers are crucial during deprotection to prevent side reactions with the tert-butyl cation, especially with sensitive molecules.[1] |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol describes the conjugation of a carboxylic acid-containing molecule to the hydroxyl group of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the carboxylic acid-containing molecule (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add the this compound (1 equivalent) to the solution and stir until dissolved.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: t-Butyl Ester Deprotection
This protocol describes the removal of the t-butyl protecting group to yield a terminal carboxylic acid.
Materials:
-
Hydroxy-PEG14-carboxylic acid t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavengers: Triisopropylsilane (TIS), water
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester-PEG conjugate in DCM.
-
Prepare the cleavage solution. For standard deprotection, use a 1:1 (v/v) solution of TFA in DCM. If your molecule contains acid-sensitive residues, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]
-
Add the cleavage solution to the dissolved conjugate and stir at room temperature for 2-5 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[1][2]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[7]
-
Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Reaction Pathway Diagram
dot
Caption: General reaction pathways for this compound conjugation.
References
Troubleshooting low solubility of Hydroxy-PEG14-t-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with Hydroxy-PEG14-t-butyl ester, specifically addressing challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional crosslinker containing a hydroxyl group and a t-butyl-protected carboxylic acid connected by a 14-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG chain enhances solubility in aqueous solutions.[1][2] It is commonly used in bioconjugation, drug delivery, and as a building block for synthesizing more complex molecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1] The hydroxyl group can be functionalized, and the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.[3]
Q2: In which solvents is this compound expected to be soluble?
Q3: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, increasing the temperature will increase solubility.[5] Mild heating can often aid in dissolving PEG compounds that are slow to dissolve at room temperature.[4]
-
Solvent Polarity: The principle of "like dissolves like" applies. The polarity of the solvent should be compatible with the PEGylated ester.
-
Molecular Size: Generally, as molecular size increases, solubility can decrease because it becomes more difficult for solvent molecules to surround the solute molecules.[5]
-
Purity of the Compound: Impurities can affect the solubility of the compound.
-
Hygroscopicity: PEG compounds can be hygroscopic. Absorbed moisture can affect their properties and solubility. It is recommended to handle them in a dry environment and allow them to come to room temperature before opening to limit moisture exposure.[3]
Q4: How should I properly store this compound to maintain its integrity?
To ensure the stability and performance of this compound, it is recommended to store it at -20°C.[2][3] It is also advised to let the product come to room temperature before opening the container to minimize moisture condensation, as PEG compounds can be hygroscopic.[3] Storing under an inert atmosphere can also be beneficial.[3]
Troubleshooting Guide for Low Solubility
If you are experiencing low solubility with this compound, please follow the steps outlined below.
Initial Solubility Test
Before proceeding to the troubleshooting workflow, it is recommended to perform a systematic initial solubility test. This will help you identify a suitable solvent for your application.
| Solvent Category | Recommended Solvents | Expected Outcome |
| Aprotic Polar | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Acetonitrile (ACN) | High likelihood of solubility.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for dissolving PEG compounds.[4] |
| Ethers | Tetrahydrofuran (B95107) (THF) | Can be a good solvent, but dissolution may be slow.[4] |
| Alcohols | Methanol, Ethanol | May be effective, especially with warming.[4] |
| Aqueous | Water, Phosphate-buffered saline (PBS) | The PEG chain should impart water solubility.[1][4][6] |
Troubleshooting Workflow
If you encounter solubility issues, this workflow provides a step-by-step approach to resolving them.
Detailed Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol outlines a method for systematically testing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, DMF, DCM, ACN, THF, Methanol, Water, PBS)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Initial Mixing: Vortex each vial vigorously for 30 seconds at room temperature.
-
Visual Inspection: Observe each vial for complete dissolution. Note if the solution is clear, hazy, or if solid material remains.
-
Sonication: For vials with undissolved solid, place them in a sonicator bath for 5-10 minutes. Visually inspect for dissolution.
-
Gentle Heating: If the compound is still not dissolved, warm the vial in a water bath or on a heating block to 30-40°C for 5-10 minutes.[4] Vortex again and observe.
-
Documentation: Record the results for each solvent, noting whether the compound is soluble, partially soluble, or insoluble at the tested concentration and conditions.
Protocol for Deprotection of the t-Butyl Ester
This is a general guideline for the acidic removal of the t-butyl protecting group.
Materials:
-
This compound dissolved in a suitable organic solvent (e.g., Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound in an appropriate solvent.
-
Acid Addition: Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Solvent Removal: Remove the TFA and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting deprotected compound can be purified by an appropriate method, such as HPLC, if necessary.
Caution: Always work with acids in a well-ventilated fume hood and wear appropriate personal protective equipment. The conditions for deprotection may need to be optimized for your specific application.
References
Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG14-t-butyl ester
Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker used in bioconjugation, drug delivery, and surface modification.[1] The terminal hydroxyl (-OH) group allows for further functionalization, while the t-butyl ester protects a carboxylic acid.[1] This protecting group can be removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation reactions.[2] The polyethylene (B3416737) glycol (PEG) chain imparts increased solubility and biocompatibility to the conjugated molecule.[1]
Q2: How do I remove the t-butyl ester protecting group?
The most common method for the deprotection of the t-butyl ester is acidolysis, typically using trifluoroacetic acid (TFA).[3] A common starting point is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[3]
Q3: My deprotection reaction is incomplete. What are the potential causes and how can I resolve this?
Incomplete cleavage of the t-butyl ester is a common issue. Several factors can contribute to this:
-
Insufficient Reaction Time or Reagent Concentration: The reaction may not have reached completion. Increasing the reaction time or using a higher concentration of TFA can be effective.[3]
-
Steric Hindrance: The molecular environment around the ester linkage can impede the access of the acid. For larger molecules conjugated to the PEG linker, longer reaction times or stronger acidic conditions might be necessary.
-
Reagent Quality: The efficacy of TFA can be reduced by degradation. It is crucial to use high-quality, fresh TFA for deprotection reactions.[3]
To troubleshoot, it is recommended to monitor the reaction's progress using analytical techniques such as HPLC or ¹H NMR spectroscopy. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) is a good indicator of successful cleavage.[3]
Q4: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[3] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in your molecule.[3] To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is highly recommended.[3] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, which trap the tert-butyl cations.[3]
Q5: Can I selectively cleave the t-butyl ester in the presence of a Boc-protecting group?
Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[3] However, selective cleavage of a Boc group in the presence of a t-butyl ester can often be achieved using milder acidic conditions.[3] For selective ester cleavage, exploring alternative, milder deprotection methods that do not affect the Boc group may be necessary.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the deprotection of the t-butyl ester.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | Increase TFA concentration (e.g., from 20% to 50% in DCM). Extend the reaction time and monitor by HPLC or NMR.[3] |
| Steric hindrance around the ester group. | Consider a stronger acid system (e.g., 4M HCl in dioxane) or a longer reaction time. | |
| Poor quality or degraded TFA. | Use a fresh bottle of high-purity TFA.[3] | |
| Formation of Side Products | Alkylation by tert-butyl cations. | Add scavengers to the reaction mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3] |
| Presence of other acid-labile groups. | If possible, protect other sensitive functionalities. Alternatively, explore milder deprotection conditions. | |
| Difficulty in Product Isolation | High solubility of the PEGylated product. | After cleavage and removal of TFA, precipitate the product in cold diethyl ether.[3] |
| Incomplete removal of scavengers. | Perform multiple precipitations or use size-exclusion chromatography (SEC) for purification.[3] |
Experimental Protocols
Protocol 1: General Procedure for t-Butyl Ester Deprotection
-
Dissolution: Dissolve the this compound conjugate in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 1:1 DCM/TFA ratio).[4]
-
Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by TLC or HPLC.[3]
-
Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to cold diethyl ether.[4] Collect the precipitate by filtration or centrifugation.
Protocol 2: Deprotection with a Scavenger Cocktail (for sensitive substrates)
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[3]
-
Reaction: Add the cleavage cocktail to the dried PEG-conjugate.
-
Incubation: Stir the mixture at room temperature for 2-4 hours.[3]
-
Solvent Removal: Remove the TFA under reduced pressure.
-
Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[3]
Table of Reaction Conditions (General Guidelines)
| Parameter | Condition | Notes |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | High-purity, fresh TFA is recommended.[3] |
| Solvent | Dichloromethane (DCM) | Ensures good solubility of the PEG linker.[3] |
| TFA Concentration | 20-50% (v/v) in DCM | Start with 50% and optimize if necessary.[3] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-5 hours | Monitor for completion.[3] |
| Scavengers (if needed) | Triisopropylsilane (TIS), Water | Typically 2.5-5% (v/v) each.[3] |
Visual Guides
Caption: A typical workflow for the deprotection of the t-butyl ester from the PEG linker.
Caption: A decision tree to troubleshoot common issues during t-butyl ester deprotection.
References
Side reactions of Hydroxy-PEG14-t-butyl ester and how to avoid them
Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help you avoid potential side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a t-butyl ester protected carboxylic acid.[1][2] This structure allows for sequential and controlled conjugation strategies.[1] The hydroxyl group can be functionalized first, while the t-butyl ester remains protected.[1] Subsequent removal of the t-butyl group under acidic conditions reveals a carboxylic acid for further modification.[2] Its hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, making it valuable in bioconjugation, drug delivery, and surface modification.[1][3]
Q2: What are the common side reactions associated with the hydroxyl group of the PEG linker?
The terminal hydroxyl group of a PEG chain is susceptible to oxidation.[4][5] This can occur during storage or under certain reaction conditions, especially in the presence of oxygen, elevated temperatures, or trace metals.[4][6][7] The oxidation products can include aldehydes, carboxylic acids, and formyl esters.[4][7][8] The formation of these impurities can lead to unintended side reactions and heterogeneity in the final product.[4]
Q3: What are the potential side reactions involving the t-butyl ester group?
The t-butyl ester is a robust protecting group, generally stable under neutral and basic conditions.[9][10] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[11][12] The primary side reaction during acidic cleavage is the formation of a stable t-butyl cation.[11][12] This reactive intermediate can lead to the alkylation of electron-rich amino acid residues like tryptophan and methionine if they are present in the molecule being conjugated.[11]
Q4: Can the PEG chain itself undergo degradation?
Yes, the polyethylene glycol chain is susceptible to thermal and oxidative degradation.[4][6] This degradation can be initiated by heat, oxygen, and trace metal impurities.[6][7] The mechanism often involves random chain scission, leading to the formation of lower molecular weight PEG species, as well as reactive impurities like formaldehyde, acetaldehyde, and formic acid.[4][7]
Q5: What impurities might be present in commercially available this compound?
Depending on the manufacturing process, PEG reagents may contain impurities such as ethylene (B1197577) oxide and 1,4-dioxane, both of which are potentially carcinogenic.[13][14] Additionally, auto-oxidation of the PEG chain can lead to the presence of peroxides and formaldehydes.[15] It is also possible to have residual diol (HO-PEG-OH) from the manufacturing process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield in Hydroxyl Group Functionalization | 1. Degradation of the PEG reagent: The hydroxyl group may have been oxidized during storage. 2. Incorrect reaction conditions: The pH, temperature, or solvent may not be optimal for the chosen chemistry. 3. Hydrolysis of activated intermediates: If activating the hydroxyl group (e.g., to a tosylate or mesylate), the activated species may be hydrolyzing before reacting with the target molecule. | 1. Use fresh, high-quality reagent. Store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C) and protect from light.[2] 2. Verify and optimize reaction conditions. For example, reactions with isocyanates can be sensitive to moisture.[] 3. Prepare activated PEG reagents fresh and use them immediately. Conduct reactions in dry, aprotic solvents. |
| Premature Cleavage of the t-Butyl Ester | 1. Accidental exposure to acidic conditions: The t-butyl ester is sensitive to acid.[9][11] 2. Use of acidic buffers or reagents: Even mildly acidic conditions during the functionalization of the hydroxyl group can cause some cleavage. | 1. Ensure all reaction and purification steps for the hydroxyl group modification are performed under neutral or slightly basic conditions. 2. Use non-acidic buffers (e.g., PBS, borate (B1201080) buffer) for reactions.[17] |
| Formation of Side Products During t-Butyl Ester Cleavage | 1. Alkylation by the t-butyl cation: The t-butyl cation formed during acidic cleavage can react with sensitive residues (e.g., Trp, Met).[11] 2. Incomplete cleavage: Insufficient reaction time or degraded acid can lead to a mixture of protected and deprotected product.[11] | 1. Add scavengers to the cleavage cocktail to trap the t-butyl cation. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11] 2. Use fresh, high-purity TFA. Monitor the reaction by HPLC or NMR to ensure it goes to completion.[11] |
| Product Heterogeneity (Multiple Peaks on HPLC/MS) | 1. Oxidative degradation of the PEG chain: This can lead to a mixture of different PEG chain lengths and oxidized species.[4] 2. Presence of diol impurity: If the starting material contains HO-PEG-OH, this can lead to cross-linked products.[18] 3. Incomplete reaction: Either the hydroxyl functionalization or the t-butyl ester cleavage may not have gone to completion. | 1. Store the PEG reagent properly to minimize oxidation. Consider using antioxidants if compatible with the reaction chemistry.[6][7] 2. Characterize the starting material for purity. Purification of the final product by size-exclusion or ion-exchange chromatography may be necessary. 3. Monitor each reaction step to ensure completion before proceeding to the next. |
| Difficulty in Product Purification | 1. High water solubility of PEGylated product: This can make extraction and precipitation challenging. 2. Removal of scavenger byproducts: Scavengers and their byproducts from the cleavage step can be difficult to separate from the desired product. | 1. After TFA removal, precipitate the product in cold diethyl ether.[11] Multiple precipitations may be necessary. Lyophilization is also a common technique. 2. Use a suitable chromatography method such as size-exclusion chromatography (SEC) for purification.[11] |
Experimental Protocols
Protocol 1: General Procedure for Functionalization of the Hydroxyl Group (Example: Tosylation)
-
Preparation: Dry the this compound under vacuum for several hours to remove any residual moisture. All glassware should be oven-dried.
-
Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the solution to 0°C in an ice bath. Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Deprotection of the t-Butyl Ester
-
Preparation: Dissolve the t-butyl ester-protected PEG conjugate in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. For substrates without acid-sensitive residues, a solution of 50-95% trifluoroacetic acid (TFA) in DCM can be used.[11] For sensitive substrates, use a scavenger-containing cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]
-
Reaction: Add the cleavage cocktail to the dissolved PEG conjugate (approximately 10 mL per gram of conjugate).[11]
-
Monitoring: Stir the mixture at room temperature for 2-4 hours.[11] Monitor the cleavage by HPLC or by ¹H NMR (disappearance of the t-butyl singlet around 1.4 ppm).[11]
-
Work-up: Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).
-
Purification: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.[11] Collect the precipitate by centrifugation or filtration. Repeat the precipitation if necessary. Further purification can be achieved by dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Visualizations
Caption: A logical workflow for using this compound, highlighting key steps and potential side reactions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. HO-PEG-COOtBu - CD Bioparticles [cd-bioparticles.net]
- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
- 12. Acids - Wordpress [reagents.acsgcipr.org]
- 13. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 14. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 15. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 18. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
Improving the stability of molecules linked with Hydroxy-PEG14-t-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG14-t-butyl ester. The information provided is intended to help improve the stability of molecules linked with this reagent during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a 14-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility.[1][2][3] One end of the PEG chain is terminated with a hydroxyl (-OH) group, available for conjugation, while the other end has a carboxylic acid protected by a t-butyl ester.[1][2] This structure makes it a valuable tool in bioconjugation, drug delivery, and for the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]
Q2: What are the main stability concerns associated with this compound?
A2: The primary stability concerns for molecules linked with this compound arise from its two key functional components:
-
t-Butyl Ester Group: This group is highly sensitive to acidic conditions, which can lead to its cleavage (deprotection) and the unintended release of the free carboxylic acid.[4][5][6]
-
PEG Chain: The polyethylene glycol backbone can undergo oxidative degradation, particularly when exposed to heat, light, and atmospheric oxygen.[7][8][9] This degradation can result in chain scission and the formation of impurities such as aldehydes and peroxides.[8]
Q3: What are the optimal storage conditions for this compound and its conjugates?
A3: To ensure maximum stability, this compound and molecules conjugated with it should be stored in a cool, dark, and dry environment. For long-term storage, temperatures of -20°C are recommended.[8] It is also advisable to store solutions under an inert atmosphere, such as argon, to minimize the risk of oxidative degradation of the PEG chain.[8]
Q4: How does pH affect the stability of the t-butyl ester linkage?
A4: The t-butyl ester group is generally stable in neutral to basic conditions. However, it is readily hydrolyzed under acidic conditions. The rate of hydrolysis is significantly accelerated at low pH. For instance, the half-life of a model t-butyl ester, tert-butyl formate (B1220265), is estimated to be 5 days at neutral pH and 22°C, but this decreases to just 6 hours at pH 2 and 4°C.[10]
Q5: What are the signs of degradation of my PEGylated molecule?
A5: Degradation of your molecule linked with this compound may be indicated by:
-
A decrease in the pH of your solution, which can be a sign of both t-butyl ester hydrolysis (forming a carboxylic acid) and PEG chain oxidation (forming acidic byproducts).[8]
-
The appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS), indicating the formation of impurities.
-
Changes in the physical properties of your sample, such as discoloration or precipitation.[11]
-
A loss of biological activity of your conjugated molecule.
Troubleshooting Guides
Issue 1: Premature Cleavage of the t-Butyl Ester Group
| Symptom | Possible Cause | Recommended Solution |
| Appearance of a new peak corresponding to the deprotected molecule in HPLC/LC-MS analysis. | The reaction or storage buffer is too acidic. | Maintain the pH of all solutions between 6.5 and 7.5. Use freshly prepared buffers and verify the pH before use. |
| Loss of the t-butyl group during purification. | Use of acidic mobile phases or stationary phases. | For chromatography, use neutral pH mobile phases if possible. If acidic conditions are required, minimize the exposure time and temperature. Consider alternative purification methods like dialysis or size exclusion chromatography with neutral buffers. |
| Gradual degradation of the compound in solution over time. | Acidic impurities in solvents or reagents. | Use high-purity, anhydrous solvents. If acidic impurities are suspected, consider purifying the solvents before use. |
Issue 2: Degradation of the PEG Chain
| Symptom | Possible Cause | Recommended Solution |
| Broadening of peaks in analytical chromatograms. | Oxidative degradation and chain scission of the PEG linker. | Degas all buffers and solutions to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) when possible.[8] |
| Reduced solubility or aggregation of the conjugate. | Exposure to heat or light. | Protect your samples from light by using amber vials or covering them with foil. Avoid prolonged exposure to elevated temperatures.[8] |
| Inconsistent experimental results. | Presence of oxidizing agents or metal ion contaminants. | Ensure all glassware is thoroughly cleaned to remove trace metal ions, which can catalyze oxidation. Add a chelating agent like EDTA to your buffers if metal contamination is suspected. Consider adding an antioxidant, such as 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), if compatible with your experimental system.[7] |
Quantitative Data on Stability
The stability of the t-butyl ester is highly dependent on pH and temperature. The following table summarizes the hydrolysis kinetics for tert-butyl formate, which can serve as a model for the t-butyl ester group in this compound.
| pH | Temperature (°C) | Half-life | Rate Constant |
| 2 | 4 | 6 hours | k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ |
| 5-7 | 22 | 5 days | k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹ |
| 11 | 22 | 8 minutes | k_B = 1.7 ± 0.3 M⁻¹s⁻¹ |
| Data adapted from a study on tert-butyl formate hydrolysis.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol describes a method to intentionally degrade the molecule linked with this compound to identify potential degradation products and pathways.
1. Materials:
- Your PEGylated compound of interest
- Hydrochloric acid (HCl) solution (0.1 M)
- Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
- Hydrogen peroxide (H₂O₂) solution (3%)
- High-purity water
- HPLC or LC-MS system for analysis
2. Procedure:
- Acid Hydrolysis:
- Dissolve your compound in 0.1 M HCl to a known concentration.
- Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
- At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC or LC-MS.
- Base Hydrolysis:
- Dissolve your compound in 0.1 M NaOH to a known concentration.
- Follow the incubation and analysis steps as described for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl before analysis.
- Oxidative Degradation:
- Dissolve your compound in a solution of 3% H₂O₂.
- Incubate at a controlled temperature (e.g., room temperature) and protect from light.
- Analyze aliquots at various time points by HPLC or LC-MS.
3. Data Analysis:
- Compare the chromatograms of the stressed samples to a control sample (your compound in a neutral buffer).
- Identify and quantify the degradation products.
- Determine the rate of degradation under each condition.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Hydroxy-PEG5-t-butyl ester | 850090-09-4 [sigmaaldrich.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
- 4. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions with Hydroxy-PEG14-t-butyl ester
Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving this PEG linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when scaling up a reaction with this compound?
A1: Scaling up any chemical reaction requires careful consideration of several factors to ensure safety, consistency, and product quality.[1][2][3][4] Key considerations include:
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale due to the decrease in the surface-area-to-volume ratio of the reactor.[4] This can lead to temperature gradients and potential side reactions or product degradation. Continuous monitoring of the internal reaction temperature is critical.[2]
-
Mixing: Achieving homogenous mixing is more challenging in larger vessels. Poor mixing can lead to localized "hot spots," variations in reagent concentration, and ultimately, a decrease in reaction selectivity and yield.[1]
-
Reagent Addition: The rate of reagent addition becomes more critical at scale. A controlled addition rate is necessary to manage heat generation and maintain optimal reaction conditions.[1]
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products. A solvent that works well at a small scale may not be optimal for a larger scale due to factors like viscosity and boiling point.
-
Safety: A thorough risk assessment is essential before scaling up.[2] This includes understanding the thermal stability of all components and planning for potential runaway reactions.[3][4]
Q2: Which functional group of this compound is typically used for conjugation, and what chemistries are involved?
A2: The primary reactive site on this compound is the terminal hydroxyl (-OH) group. This group can be activated or reacted with various functional groups on a target molecule. Common reaction chemistries involving the hydroxyl group include:
-
Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form an ester linkage.
-
Etherification: Reaction with alkyl halides or other electrophiles to form an ether linkage.
-
Activation for Nucleophilic Substitution: The hydroxyl group can be activated with reagents like tosyl chloride or mesyl chloride to create a good leaving group, which can then be displaced by a nucleophile from the target molecule.
The t-butyl ester group is generally a protecting group for a carboxylic acid. It is stable under many conditions but can be removed with strong acids (e.g., trifluoroacetic acid) if the underlying carboxylic acid functionality is desired for subsequent reaction steps.
Q3: How does the purity of this compound impact the scaling up of my reaction?
A3: The purity of the PEG linker is crucial for a successful and reproducible PEGylation reaction, especially at scale. Impurities can lead to several issues:
-
Side Reactions: Impurities with reactive functional groups can compete with the intended reaction, leading to the formation of undesirable byproducts.
-
Inconsistent Product Quality: The presence of PEGs with different chain lengths (polydispersity) can result in a heterogeneous product mixture that is difficult to purify.
-
Lower Yields: Impurities may inhibit the desired reaction, leading to lower overall yields of the PEGylated product.
It is essential to use a high-purity, monodisperse this compound to ensure consistent results and simplify downstream purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of PEGylated Product | Inefficient Mixing: Inadequate agitation leading to poor mass transfer and localized concentration gradients.[1] | - Increase the stirring speed. For larger reactors, consider using an overhead stirrer with a suitable impeller design (e.g., anchor or turbine).- Evaluate the impact of stirring speed on the reaction at a smaller scale to identify optimal mixing parameters before scaling up.[1] |
| Suboptimal Temperature Control: Temperature fluctuations or "hot spots" causing degradation of reactants or products.[2] | - Implement a robust temperature control system with an internal temperature probe.[2]- For exothermic reactions, control the rate of reagent addition to manage heat evolution.[1]- Consider using a reactor with a larger heat exchange surface area. | |
| Incorrect Stoichiometry: Molar ratios of reactants may need to be adjusted at a larger scale. | - Re-optimize the molar ratio of this compound to your target molecule at the intended scale. | |
| Moisture Contamination: Water can react with activated intermediates, reducing the yield. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products/Byproducts | Side Reactions: The hydroxyl group may react with other functional groups on your target molecule, or impurities may be present. | - Protect other reactive functional groups on your target molecule before the PEGylation step.- Ensure the purity of your starting materials, including the this compound. |
| Cleavage of t-butyl ester: The t-butyl ester protecting group may be sensitive to acidic conditions. | - Avoid acidic conditions if the t-butyl ester needs to remain intact. Use alternative activation chemistries that proceed under neutral or basic conditions. | |
| Di-PEGylation: If your target molecule has multiple reactive sites, you may get products with more than one PEG chain attached. | - Use a sub-stoichiometric amount of the PEG linker to favor mono-PEGylation.- Optimize the reaction conditions (e.g., pH, temperature) to favor reaction at a specific site. | |
| Difficulty in Purifying the PEGylated Product | Presence of Unreacted PEG: Excess this compound remaining in the reaction mixture. | - Use a slight excess of the target molecule if it is less valuable than the PEG linker to drive the reaction to completion.- Employ purification techniques that separate based on size, such as Size Exclusion Chromatography (SEC) or dialysis.[5][6] |
| Similar Physicochemical Properties of Product and Impurities: Makes separation by standard chromatography challenging. | - Size Exclusion Chromatography (SEC): Effective for separating molecules with significant size differences, such as the PEGylated product from the unreacted small molecule PEG linker.[5][7]- Ion-Exchange Chromatography (IEC): Can be used if the PEGylation alters the overall charge of the target molecule.[5][]- Reverse Phase Chromatography (RPC): Useful for separating molecules based on hydrophobicity.[] | |
| Product Aggregation: The PEGylated product may aggregate during purification.[6] | - Perform purification steps at low temperatures (e.g., 4°C).[6]- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for product stability.[6]- Add excipients like arginine to the mobile phase during chromatography to reduce non-specific binding and aggregation.[6] |
Experimental Protocols
General Protocol for Scaling Up a PEGylation Reaction
This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.
-
Small-Scale Optimization: Before scaling up, optimize the reaction conditions (e.g., stoichiometry, solvent, temperature, reaction time) at a small scale (e.g., 100-500 mg).
-
Risk Assessment: Conduct a thorough safety review of all reagents and the reaction itself.[2] Pay close attention to potential exotherms and design a plan for temperature control.
-
Reactor Setup:
-
Choose a reactor with a volume at least twice the total volume of all reagents and solvents to be added.[2]
-
Equip the reactor with an overhead stirrer, an internal temperature probe, a condenser (if refluxing), and an inlet for inert gas.
-
-
Reagent Preparation:
-
Dissolve the target molecule and this compound in the chosen anhydrous solvent in separate, dry flasks under an inert atmosphere.
-
-
Reaction Execution:
-
Charge the reactor with the solution of the target molecule.
-
Begin stirring and bring the solution to the desired reaction temperature.
-
Slowly add the solution of this compound to the reactor using a syringe pump or an addition funnel. Monitor the internal temperature closely during the addition.
-
Maintain the reaction at the set temperature for the optimized reaction time.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture to monitor its progress by a suitable analytical technique (e.g., HPLC, TLC, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary.
-
Perform an appropriate aqueous work-up to remove any water-soluble byproducts.
-
Purify the crude product using the chosen chromatographic technique (e.g., SEC, IEC, or RPC).
-
Purification Protocol: Size Exclusion Chromatography (SEC)
SEC is a common and effective method for removing unreacted this compound from the larger PEGylated product.[5][6][7]
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the much smaller unreacted PEG linker.
-
Prepare a mobile phase that is compatible with your product and ensures its stability. This is often a buffered aqueous solution.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Concentrate the crude reaction mixture if necessary.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.[6]
-
-
Injection and Elution:
-
Inject the prepared sample onto the column. The injection volume should typically be 1-2% of the column volume for optimal resolution.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector (if your molecule has a chromophore) or a refractive index detector. The larger PEGylated product will elute before the smaller, unreacted this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the peaks elute.
-
Analyze the fractions containing the desired product for purity using an appropriate analytical method (e.g., HPLC, SDS-PAGE).
-
Pool the pure fractions and concentrate if necessary.
-
Visualizations
Caption: A typical workflow for scaling up a chemical reaction.
Caption: A logical flow for troubleshooting common scale-up issues.
References
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized Hydroxy-PEG14-t-butyl Ester
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Hydroxy-PEG14-t-butyl ester, a discrete polyethylene (B3416737) glycol (dPEG®) linker, and discusses alternative hydrophilic linkers.
This compound is a heterobifunctional linker commonly employed in bioconjugation and drug delivery to connect molecules of interest, enhancing their solubility and pharmacokinetic properties. Its discrete nature, meaning it has a defined molecular weight and structure, is a key advantage over traditional polydisperse PEGs. However, impurities can arise during its synthesis, necessitating rigorous purity assessment.
Experimental Protocols for Purity Validation
Accurate determination of the purity of this compound requires a multi-pronged analytical approach. The following are detailed protocols for the most effective techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of PEG compounds by separating the target molecule from impurities based on hydrophobicity.
Experimental Protocol:
-
Column: C8 or C18 reversed-phase column (e.g., Agilent PLRP-S, 100Å, 5 µm, 150 x 4.6 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound and identifying residual solvents or synthesis-related impurities.
Experimental Protocol:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. Key signals to identify include the t-butyl protons (singlet around 1.4 ppm), the ethylene (B1197577) glycol repeat units (a complex multiplet around 3.6 ppm), and the protons adjacent to the hydroxyl and ester functionalities. Integration of these signals can be used to confirm the structure and assess purity.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized this compound and detecting any byproducts with different masses. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for discrete PEG analysis.
Experimental Protocol:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEGs.
-
Sample Preparation: Mix the sample solution (in a suitable volatile solvent like acetonitrile) with the matrix solution on the MALDI target plate and allow it to co-crystallize.
-
Analysis: Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (762.92 g/mol ), often as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The absence of a broad distribution of peaks confirms the discrete nature of the product.
Data Presentation: Purity Analysis Summary
The following table summarizes the expected outcomes from the purity validation of a high-purity batch of this compound.
| Analytical Technique | Parameter Measured | Expected Result for High-Purity Sample | Potential Impurities Detected |
| RP-HPLC | Purity (%) | >98% | Unreacted starting materials, shorter or longer PEG chains, deprotected acid |
| ¹H NMR | Structural Integrity | Conforms to expected chemical shifts and integration ratios | Residual solvents (e.g., dichloromethane, ethyl acetate), starting materials |
| MALDI-TOF MS | Molecular Weight ( g/mol ) | Major peak at [M+Na]⁺ ≈ 785.9 | Peaks corresponding to oligomers with fewer or more PEG units, hydrolysis products |
Comparison with Alternatives
While discrete PEGs like this compound offer significant advantages in terms of homogeneity, researchers may consider alternatives based on specific application requirements.
Alternative 1: Discrete PEG with a Benzyl (B1604629) Ester Protecting Group
A common alternative involves replacing the acid-labile t-butyl ester with a benzyl ester, which is typically removed under different conditions (e.g., hydrogenolysis).
| Feature | This compound | Hydroxy-PEG14-benzyl ester |
| Protecting Group | t-Butyl ester | Benzyl ester |
| Deprotection Condition | Acidic (e.g., TFA) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Purity Profile | Potential for impurities from acid-catalyzed side reactions. | Potential for catalyst poisoning and incomplete removal. |
| Application Note | Suitable for applications where acid lability is desired for deprotection. | Beneficial when acid-sensitive functionalities are present in the conjugated molecule. |
Alternative 2: Zwitterionic Hydrophilic Linkers
Zwitterionic linkers, such as those based on carboxybetaine or sulfobetaine, are emerging as highly effective alternatives to PEG.[1][2][3] They offer excellent hydrophilicity and are often associated with even lower non-specific protein binding.
| Feature | This compound | Zwitterionic Linker (e.g., Carboxybetaine) |
| Backbone | Poly(ethylene glycol) | Poly(carboxybetaine methacrylate) or similar |
| Hydrophilicity | High | Very High |
| Non-specific Binding | Low | Ultralow[4] |
| Immunogenicity | Potential for anti-PEG antibodies | Generally considered to have lower immunogenicity[1] |
| Synthesis & Purity | Stepwise synthesis allows for high purity. | Can be more complex to synthesize and purify. |
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Head-to-Head Comparison: Hydroxy-PEG14-t-butyl Ester vs. Other PEG Linkers in Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of Hydroxy-PEG14-t-butyl ester with other commonly used PEG linkers, supported by a synthesis of available experimental data and detailed methodologies.
The Role of PEG Linkers in Enhancing Drug Conjugate Performance
The conjugation of potent, often hydrophobic, drug molecules to large biomolecules like antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEG linkers, being hydrophilic and biocompatible, are incorporated to mitigate these issues. The length and architecture of the PEG chain are key determinants of a conjugate's behavior.[1][2]
Key benefits of utilizing PEG linkers include:
-
Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units of PEG increase the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.[3][4] This enhanced solubility helps to prevent aggregation, a common issue that can compromise the efficacy and safety of ADCs.[3]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload, increasing the hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life, providing more time for the therapeutic to reach its target.[5][6]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the risk of an immune response against the conjugate.[5]
-
Steric Hindrance: The flexible PEG chain can provide a steric shield, physically separating the hydrophobic payloads of adjacent conjugate molecules and further reducing aggregation propensity.[3]
This compound: A Profile
This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one end and a carboxylic acid protected by a tert-butyl ester at the other, connected by a 14-unit polyethylene glycol chain. This structure offers a controlled and sequential conjugation strategy. The hydroxyl group can be functionalized for attachment to a targeting molecule, while the t-butyl ester protects the carboxylic acid from unwanted reactions.[7] This protecting group can be selectively removed under acidic conditions to allow for subsequent conjugation of a payload.[7] The 14-unit PEG chain provides a significant hydrophilic spacer, contributing to the beneficial properties mentioned above.
Comparative Analysis of PEG Linker Performance
The selection of the optimal PEG linker length is a crucial aspect of drug conjugate design, often involving a trade-off between various performance parameters. While specific head-to-head data for this compound is not extensively published, its performance can be inferred from the well-documented trends observed with varying PEG chain lengths.
Impact of PEG Linker Length on Key ADC Parameters
| Parameter | Shorter PEG Linkers (e.g., PEG2-PEG4) | Medium PEG Linkers (e.g., PEG8-PEG12) | Longer PEG Linkers (e.g., PEG24 and above) | Inferred Performance of PEG14 |
| Hydrophilicity & Solubility | Moderate improvement | Significant improvement | High improvement | High improvement, similar to PEG12 and PEG24.[8][9] |
| In Vitro Cytotoxicity (IC50) | Generally higher potency (lower IC50) | May see a slight decrease in potency | Can lead to a more significant decrease in potency.[1] | A potential for a slight to moderate decrease in potency compared to shorter linkers. |
| Pharmacokinetics (Half-life) | Modest increase | Significant increase | Pronounced increase | Expected to significantly prolong circulation half-life.[5] |
| In Vivo Efficacy | Variable, can be limited by PK | Often shows improved efficacy due to better PK | Generally demonstrates enhanced efficacy, especially for hydrophobic payloads.[1][10] | Likely to exhibit robust in vivo efficacy due to a favorable balance of properties. |
| Drug-to-Antibody Ratio (DAR) | May be limited by payload hydrophobicity | Can enable higher DARs by mitigating aggregation | Allows for higher DARs while maintaining stability.[8][9] | Should support a high DAR without significant aggregation. |
| Aggregation | Higher propensity with hydrophobic payloads | Effectively reduces aggregation | Highly effective in preventing aggregation | Expected to be highly effective in minimizing aggregation.[3] |
Table 1: Summary of the impact of PEG linker length on key performance indicators of Antibody-Drug Conjugates. The performance of a PEG14 linker is extrapolated from the observed trends.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of different PEG linkers in drug conjugate development. Below are representative methodologies for key assays.
Synthesis of Antibody-Drug Conjugate (ADC)
This protocol outlines a general two-step process for conjugating a drug-linker to an antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Hydroxy-PEG14-COOH (deprotected linker)
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Cytotoxic drug with a reactive amine group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes
Procedure:
-
Activation of Drug-Linker:
-
Dissolve the deprotected Hydroxy-PEG14-COOH linker, EDC, and NHS in anhydrous DMF or DMSO.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated linker.
-
-
Conjugation to Antibody:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[1]
-
In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the ability of the ADC to kill cancer cells in culture.[5]
Materials:
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC constructs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Pharmacokinetic (PK) Study in Rodents
This study evaluates the circulation half-life and clearance of the ADC.[1][5]
Materials:
-
Healthy rodents (e.g., mice or rats)
-
ADC constructs with different PEG linkers
-
Sterile dosing solution and injection supplies
-
Blood collection supplies
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy Study in a Xenograft Model
This study assesses the anti-tumor activity of the ADC in a living animal model.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
ADC constructs with different PEG linkers
-
Vehicle control solution
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: When tumors reach a predetermined size, randomize the mice into different treatment groups and administer the ADCs or vehicle control.
-
Data Analysis: Monitor tumor growth and body weight throughout the study. Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linkers in Advanced Therapeutics: A Comparative Analysis of Hydroxy-PEG14-t-butyl Ester Efficacy
A detailed examination of the function of Polyethylene (B3416737) Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), with a focus on the impact of linker length on both in vitro and in vivo performance. This guide addresses the current landscape of PEG linker evaluation, including a specific focus on Hydroxy-PEG14-t-butyl ester, and provides supporting data from studies on analogous structures.
In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugation, the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of overall efficacy. Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their ability to enhance solubility, improve pharmacokinetic profiles, and provide a tunable scaffold. This compound represents a specific iteration of these versatile linkers, featuring a 14-unit PEG chain with a terminal hydroxyl group for conjugation and a t-butyl ester protecting a carboxylic acid.
In Vitro Efficacy: The Double-Edged Sword of Linker Length
The length of the PEG linker can have a profound and sometimes counterintuitive impact on the in vitro potency of a PROTAC or ADC. For PROTACs, the linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced effective concentration and inefficient ubiquitination.
In the context of ADCs, longer PEG linkers can enhance solubility, which is particularly beneficial for hydrophobic payloads. However, some studies have shown that increasing PEG length can also lead to a decrease in in vitro cytotoxicity.[2] This highlights the necessity of empirical testing to determine the ideal linker for a given therapeutic construct.
Table 1: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 50 | 85 |
| PEG4 | 25 | 95 |
| PEG5 | 10 | 98 |
| PEG6 | 30 | 90 |
This table presents synthesized data from a representative study on BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency. The optimal performance is observed with a PEG5 linker in this specific context.[3]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Linker | IC50 (ng/mL) |
| No PEG | ~10 |
| PEG2 | ~10 |
| PEG4 | ~10 |
| PEG8 | ~10 |
| PEG12 | ~10 |
| PEG24 | ~10 |
Data adapted from a study by Burke et al. (2017) on an anti-CD30 ADC, showing that in this particular construct, PEG linker length did not significantly impact in vitro cytotoxicity.[2]
In Vivo Performance: Balancing Pharmacokinetics and Efficacy
The in vivo efficacy of PROTACs and ADCs is intricately linked to their pharmacokinetic (PK) properties. PEGylation is a well-established strategy to improve the PK profile of biotherapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[4]
Longer PEG chains in ADCs have been shown to lead to slower clearance rates.[5] This can result in increased tumor accumulation and enhanced anti-tumor activity. However, as with in vitro performance, the relationship is not always linear, and an optimal PEG length must be determined to balance improved PK with potentially reduced potency.
For PROTACs, the enhanced solubility and permeability conferred by PEG linkers can lead to improved oral bioavailability and overall exposure. The selection of an appropriate linker length is crucial for achieving a desirable PK/PD (pharmacokinetic/pharmacodynamic) relationship, ensuring that the PROTAC can reach its target tissue in sufficient concentrations to induce protein degradation.
Table 3: Comparative Pharmacokinetic Parameters of a BRD4-Targeting PROTAC with Varying PEG Linker Lengths
| Linker | Half-life (t1/2, hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| PEG3 | 2.5 | 150 | 600 |
| PEG4 | 4.1 | 250 | 1200 |
| PEG5 | 5.8 | 350 | 2500 |
| PEG6 | 5.2 | 320 | 2200 |
This table presents synthesized data from a representative pharmacokinetic study in mice, demonstrating that a PEG5 linker provides the most favorable PK profile for this particular BRD4-targeting PROTAC.[3]
Table 4: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Data adapted from a study comparing linear and pendant PEG linker architectures, indicating that a branched or pendant configuration can lead to improved pharmacokinetics, especially for highly loaded ADCs.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of therapeutic agents employing different linkers.
PROTAC-Mediated Protein Degradation Assay (In Vitro)
-
Cell Culture: Human cell lines relevant to the target protein (e.g., MCF7 for estrogen receptor) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by secondary antibodies.
-
Data Analysis: The protein bands are visualized and quantified. The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 and Dmax values are then calculated.[6]
ADC Cytotoxicity Assay (In Vitro)
-
Cell Seeding: Target-positive and target-negative cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC for a period of 72 to 120 hours.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of ADC that inhibits cell growth by 50%, is determined by fitting the data to a dose-response curve.[7]
Pharmacokinetic Study (In Vivo)
-
Animal Model: The study is conducted in a relevant animal model, typically mice or rats.
-
Dosing: The PROTAC or ADC is administered via a clinically relevant route (e.g., intravenous, oral).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the therapeutic agent in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including half-life, Cmax, and AUC, are calculated from the concentration-time data.[3]
Visualizing the Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacology of Antibody-Drug Conjugates [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Exploring Alternatives to Hydroxy-PEG14-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG14-t-butyl ester, are widely used due to their hydrophilicity and synthetic tractability, a growing body of evidence highlights the advantages of exploring alternative linker chemistries. This guide provides an objective comparison of various linker classes, supported by experimental data, to aid in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
A PROTAC molecule is a heterobifunctional compound composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase, profoundly influencing the efficiency and selectivity of this process.[2]
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Classes
The choice of linker significantly impacts a PROTAC's physicochemical properties and biological activity. This section compares the most common linker classes as alternatives to extended PEG chains.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.[3]
-
PEG Chains: Polyethylene glycol linkers enhance water solubility and can improve a PROTAC's pharmacokinetic profile.[3] However, longer PEG chains can sometimes lead to increased metabolic instability. The optimal length of a PEG linker is highly dependent on the specific target and E3 ligase pair, and systematic variation is often necessary to achieve maximal degradation.[4]
Rigid Linkers: Constraining Conformational Freedom
To overcome the potential drawbacks of flexible linkers, researchers have increasingly turned to rigid linkers. These linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[5]
-
Piperazine/Piperidine-Containing Linkers: The inclusion of these saturated heterocyclic rings introduces rigidity and can improve aqueous solubility upon protonation.[6] They have been shown to enhance metabolic stability and oral bioavailability.
-
Aromatic and Alkyne/Triazole Linkers: Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") introduce planarity and conformational restriction.[1] Triazole moieties are particularly attractive due to their metabolic stability and the efficiency of their synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[][8]
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the degradation efficiency of PROTACs with different linker types. The key parameters are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [4]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 12 | >1000 | ~20 |
| 16 | ~100 | >80 |
| 20 | ~500 | ~60 |
Data from a study on ERα-targeting PROTACs with varying PEG linker lengths.
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible | PEG (4 units) | < 0.5 µM | >90% | [2] |
| Flexible | PEG (2 units) | > 5 µM | <50% | [2] |
| Rigid | Piperazine-based | ~10 nM | >95% | [6] |
Illustrative data compiled from studies on BRD4-targeting PROTACs.
Table 3: Physicochemical Properties of Different Linker Types
| Linker Type | Typical Molecular Weight | Rotatable Bonds | Hydrogen Bond Acceptors/Donors | General Solubility |
| Alkyl Chain (C10) | ~140 Da | 9 | 0 | Low |
| PEG (4 units) | ~194 Da | 11 | 5 | High |
| Piperazine-alkane | ~170 Da | 4 | 2 | Moderate to High |
| Triazole-alkane | ~150 Da | 5 | 3 | Moderate |
Approximate values for representative linker fragments.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs with alternative linkers.
General Synthesis of PROTACs with Alkyl Linkers (Amide Coupling)
This protocol describes a general method for coupling a carboxylic acid-functionalized warhead to an amine-functionalized E3 ligase ligand via an alkyl linker.
Materials:
-
Warhead-COOH (1.0 eq)
-
Amine-Alkyl-E3 Ligase Ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Amine-Alkyl-E3 Ligase Ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[6][9]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Caption: General experimental workflow for PROTAC development.
Logical Relationships and Design Considerations
The selection of an appropriate linker involves a multi-parameter optimization process. The interplay between different linker properties ultimately determines the success of a PROTAC.
Caption: Relationship between linker properties and PROTAC performance.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, and moving beyond standard PEG-based structures can unlock significant improvements in performance. While flexible linkers like alkyl and PEG chains offer synthetic convenience, rigid linkers containing motifs such as piperazine, piperidine, and triazoles provide a promising strategy to enhance potency, selectivity, and drug-like properties. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical evaluation of a diverse range of linker architectures. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and systematic optimization of novel PROTACs with superior therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. benchchem.com [benchchem.com]
Mass Spectrometry Validation of Hydroxy-PEG14-t-butyl Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry techniques for the validation of Hydroxy-PEG14-t-butyl ester conjugates against other analytical methods. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate validation strategy.
Introduction to PEGylated Conjugate Validation
Polyethylene glycol (PEG) modification, or PEGylation, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Accurate and robust analytical methods are crucial for the characterization and validation of these PEGylated conjugates to ensure their identity, purity, and consistency. Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation of PEGylated compounds. This guide focuses on the validation of a specific conjugate, this compound, and compares the utility of different mass spectrometry approaches with alternative analytical techniques.
Comparison of Analytical Techniques
The selection of an analytical technique for the validation of PEGylated conjugates depends on the specific information required. While mass spectrometry provides detailed information on molecular weight and structure, other techniques like chromatography and NMR spectroscopy offer complementary data on purity, molecular weight distribution, and structural conformation.
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| MALDI-TOF MS | Soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser beam. The time of flight of the ions is measured to determine their mass-to-charge ratio. | - Average molecular weight- Molecular weight distribution (polydispersity)- Confirmation of end-group modifications- Identification of impurities and by-products | - High sensitivity- Tolerance to salts and buffers- Simple spectra (predominantly singly charged ions)- Suitable for a wide range of molecular weights | - Potential for fragmentation of labile molecules- Matrix interference can be an issue- Less amenable to coupling with liquid chromatography |
| ESI-MS | Soft ionization technique where a high voltage is applied to a liquid to create an aerosol. The solvent evaporates, and the analyte molecules are ionized. | - Accurate molecular weight determination- Information on charge state distribution- Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures | - High accuracy and resolution- Amenable to automation- Provides information on the charge state of the molecule | - Can produce complex spectra with multiple charge states, which can be difficult to interpret for polydisperse samples- Less tolerant to salts and detergents than MALDI |
| GPC/SEC | Size-exclusion chromatography that separates molecules based on their hydrodynamic volume. | - Average molecular weight (Mw, Mn)- Molecular weight distribution (polydispersity index, PDI)- Detection of aggregates and fragments | - Provides a good measure of the overall size distribution- Non-destructive technique | - Does not provide information on the chemical structure- Resolution may be limited for complex mixtures |
| HPLC (RP/HILIC) | High-performance liquid chromatography separates compounds based on their polarity. | - Purity assessment- Quantification of the conjugate and impurities- Separation of isomers and related substances | - High resolution and sensitivity- Well-established and robust technique- Can be coupled to MS for enhanced characterization | - Does not directly provide molecular weight information- Method development can be time-consuming |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. | - Unambiguous structural confirmation- Quantification of functional groups- Determination of the degree of substitution | - Provides detailed structural information- Non-destructive | - Lower sensitivity compared to MS- Can be complex to interpret for large molecules and mixtures |
Quantitative Data Summary
The following tables present hypothetical yet representative data for the analysis of a this compound conjugate using various techniques.
Mass Spectrometry Data
| Ion Species | Calculated m/z (MALDI-TOF) | Observed m/z (MALDI-TOF) | Calculated m/z (ESI-MS) | Observed m/z (ESI-MS) |
| [M+H]⁺ | 768.48 | 768.51 | 768.48 | 768.49 |
| [M+Na]⁺ | 790.46 | 790.49 | 790.46 | 790.47 |
| [M+K]⁺ | 806.43 | 806.46 | 806.43 | 806.44 |
| [2M+Na]⁺ | 1557.91 | 1557.95 | - | - |
Chromatographic Data
| Technique | Parameter | Value |
| GPC/SEC | Weight-Average Molecular Weight (Mw) | 785 Da |
| Number-Average Molecular Weight (Mn) | 760 Da | |
| Polydispersity Index (PDI) | 1.03 | |
| RP-HPLC | Retention Time | 12.5 min |
| Purity (by area %) | 98.5% |
Experimental Protocols
MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Calibrate the instrument using a suitable standard with masses in the range of the analyte.
-
Acquire spectra over a mass range that includes the expected molecular weight of the conjugate.
-
ESI Mass Spectrometry
-
Sample Preparation:
-
Dissolve the this compound conjugate in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 10-100 µg/mL.
-
-
Infusion or LC-MS:
-
For direct infusion, introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
For LC-MS analysis, inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases compatible with ESI-MS.
-
-
Data Acquisition:
-
Analyze the sample using an ESI mass spectrometer in positive ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve stable and efficient ionization.
-
Acquire spectra over a relevant mass-to-charge (m/z) range.
-
Gel Permeation Chromatography (GPC/SEC)
-
System Preparation:
-
Equilibrate the GPC/SEC system, including the column and detector (e.g., refractive index detector), with the mobile phase (e.g., tetrahydrofuran (B95107) or an aqueous buffer) at a constant flow rate.
-
-
Calibration:
-
Generate a calibration curve using a series of narrow molecular weight PEG standards.
-
-
Sample Analysis:
-
Dissolve the this compound conjugate in the mobile phase to a known concentration.
-
Inject the sample into the GPC/SEC system.
-
-
Data Analysis:
-
Determine the molecular weight averages (Mw, Mn) and the polydispersity index (PDI) of the sample by comparing its elution profile to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Equilibrate the HPLC system and the column (e.g., a reversed-phase C18 column) with the initial mobile phase conditions.
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent to a known concentration.
-
-
Analysis:
-
Inject the sample onto the HPLC column.
-
Elute the sample using a gradient of two mobile phases (e.g., water with 0.1% TFA as mobile phase A and acetonitrile with 0.1% TFA as mobile phase B).
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or evaporative light scattering detector).
-
-
Data Analysis:
-
Determine the retention time of the main peak and calculate the purity of the conjugate based on the peak areas.
-
Visualizations
Caption: Experimental Workflow for Mass Spectrometry Validation.
Caption: Logical Relationships in the Validation Process.
The Influence of Polyethylene Glycol (PEG) Chain Length on Drug Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery. This modification can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties. However, the length of the attached PEG chain is a critical parameter that can significantly impact its performance. This guide provides a comparative analysis of different length PEG chains in drug discovery, supported by experimental data, to aid researchers in selecting the optimal PEGylation strategy.
Impact of PEG Chain Length on Pharmacokinetics
The molecular weight of the PEG chain directly influences the hydrodynamic radius of the conjugated drug, which in turn affects its circulation half-life, clearance rate, and volume of distribution. Generally, a longer PEG chain leads to a more pronounced effect.
A study comparing different molecular weight PEGylated interferons demonstrated a clear correlation between PEG size and pharmacokinetic parameters. For instance, a 40 kDa branched PEG-interferon alfa-2a exhibited a significantly longer absorption half-life (50 hours) compared to a 12 kDa linear PEG-interferon alfa-2b (4.6 hours) and standard interferon alfa (2.3 hours)[1][2]. This extended half-life is primarily due to reduced renal clearance. The larger 40 kDa PEG-interferon alfa-2a showed a more than 100-fold reduction in renal clearance compared to conventional interferon, while the 12 kDa counterpart showed a tenfold reduction[1].
Similarly, a comparative study of a 48 kDa versus a 40 kDa branched PEGylated interferon alfa-2b revealed that the larger PEG conjugate remained in the body significantly longer[3]. The 48 kDa conjugate had a longer mean residence time (MRT) of 133 hours compared to 115 hours for the 40 kDa version, and a significantly longer elimination half-life (t1/2) of 192 hours versus 108 hours[3].
The effect of PEG chain length is also evident in nanoparticle drug delivery systems. Studies on PEGylated nanoparticles have shown that increasing the PEG molecular weight from 2 kDa to 5 kDa can lead to a 1.4-fold increase in the area under the curve (AUC), indicating longer circulation[4].
Table 1: Comparative Pharmacokinetics of Different Length PEG Chains
| Therapeutic Agent | PEG Molecular Weight (kDa) | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Key Findings | Reference |
| Interferon alfa-2a | 40 (branched) | ~50 hours (absorption) | >100-fold reduction vs. native | - | Significantly prolonged absorption and reduced clearance. | [1][2] |
| Interferon alfa-2b | 12 (linear) | ~4.6 hours (absorption) | ~10-fold reduction vs. native | - | Moderate improvement in absorption and clearance. | [1] |
| Interferon alfa-2b | 48 (branched) | 192 hours (elimination) | Slower elimination (ke = 0.011 h⁻¹) | - | Longer residence time and half-life compared to 40 kDa. | [3] |
| Interferon alfa-2b | 40 (branched) | 108 hours (elimination) | Faster elimination (ke = 0.013 h⁻¹) | - | Shorter residence time and half-life compared to 48 kDa. | [3] |
| Methotrexate-loaded Chitosan Nanoparticles | 0.75, 2, 5 | Increased with MW | Decreased with MW | Increased with MW | Longer PEG chains prolonged blood circulation. | [5] |
| mPEG-PCL Nanoparticles | 2 vs. 5 | Increased with MW | Decreased with MW | 1.4-fold increase with 5 kDa | 5 kDa PEG showed significantly longer circulation. | [4] |
Influence of PEG Chain Length on Immunogenicity
While PEG is generally considered non-immunogenic, the emergence of anti-PEG antibodies has become a concern, potentially leading to accelerated blood clearance (ABC) and reduced efficacy[6][7]. The molecular weight of the PEG chain appears to play a role in this immune response.
Studies have shown that higher molecular weight PEGs can be more immunogenic. For example, bovine serum albumin modified with a 30,000 Da PEG and ovalbumin modified with a 20,000 Da PEG induced significantly stronger anti-PEG IgM responses in vivo compared to their counterparts modified with 2,000 Da and 5,000 Da PEGs, respectively[7]. The anti-PEG immune response is dependent on the immunogenicity of the protein carrier, the extent of PEGylation, and the molecular weight of the PEG[6][8]. Interestingly, the branching of the PEG chain was found to have an insignificant effect on the anti-PEG immune response[8].
Table 2: Impact of PEG Chain Length on Immunogenicity
| Therapeutic Carrier | PEG Molecular Weight (kDa) | Observed Anti-PEG Antibody Response | Key Findings | Reference |
| Tetanus Toxoid | 5 (linear) vs. 20 (linear) | Higher antibody levels with 20 kDa PEG | Anti-PEG immune response is dependent on PEG molecular weight. | [6][8] |
| Bovine Serum Albumin | 2 vs. 30 | Significantly stronger IgM response with 30 kDa PEG | Higher molecular weight PEGs can be more immunogenic. | [7] |
| Ovalbumin | 5 vs. 20 | Significantly stronger IgM response with 20 kDa PEG | Confirms the trend of increased immunogenicity with higher MW. | [7] |
Experimental Protocols
General Protocol for Protein PEGylation with Varying PEG Chain Lengths
This protocol provides a general framework for the covalent attachment of methoxy-PEG-aldehyde to a model protein, such as lysozyme, using different molecular weight PEGs.
Materials:
-
Model Protein (e.g., Lysozyme from chicken egg white)
-
Methoxy-PEG-aldehyde (mPEG-aldehyde) of various molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa, 30 kDa)
-
Phosphate (B84403) Buffer (0.1 M, pH 6.0)
-
Sodium Cyanoborohydride (NaCNBH₃)
-
Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWXL)
-
Ion Exchange Chromatography (IEC) column (e.g., TSKgel SP-5PW)
-
SDS-PAGE apparatus and reagents
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein and PEG Solution Preparation: Dissolve the model protein and each mPEG-aldehyde of a specific molecular weight in the phosphate buffer to achieve a desired molar ratio (e.g., 1:6 protein to PEG)[9].
-
PEGylation Reaction: Add sodium cyanoborohydride as a reducing agent to the protein-PEG solution. The reaction proceeds via reductive amination, forming a stable secondary amine linkage between the aldehyde group of the PEG and the primary amines (e.g., lysine (B10760008) residues, N-terminus) of the protein[9][10]. Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24-48 hours).
-
Purification of PEGylated Protein:
-
Size Exclusion Chromatography (SEC): Separate the PEGylated protein from unreacted protein and excess PEG based on hydrodynamic volume. The larger PEGylated conjugates will elute earlier[10][11][12].
-
Ion Exchange Chromatography (IEC): Further separate mono-, di-, and poly-PEGylated species, as well as positional isomers, based on differences in surface charge. The shielding effect of the PEG chains alters the protein's interaction with the ion-exchange resin[10][11].
-
-
Characterization of PEGylated Protein:
-
SDS-PAGE: Analyze the reaction mixture and purified fractions to visualize the increase in molecular weight of the PEGylated protein. PEGylated proteins will migrate slower than the unmodified protein[11][13][14].
-
SEC Analysis: Determine the hydrodynamic radius and confirm the separation of different PEGylated species[11][15].
-
MALDI-TOF Mass Spectrometry: Confirm the covalent attachment of the PEG chain and determine the degree of PEGylation by analyzing the mass of the conjugates[10].
-
Workflow for Comparative Analysis of PEGylated Drugs
Caption: Workflow for comparing different length PEG chains in drug discovery.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate PEG chain length involves a trade-off between maximizing the desired pharmacokinetic improvements and minimizing potential drawbacks like reduced bioactivity or increased immunogenicity.
References
- 1. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization [mdpi.com]
- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 9. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 14. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to Functional Assays for Validating PEGylated Molecules
A detailed comparison of methodologies to assess the biological activity of PEGylated proteins, peptides, and growth factors, complete with experimental protocols and pathway visualizations.
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, and reduced immunogenicity. However, the addition of a PEG moiety can also sterically hinder the molecule's interaction with its target, potentially reducing its biological activity. Therefore, robust and accurate functional assays are critical to validate that the desired therapeutic efficacy is retained or appropriately modified post-PEGylation.
This guide provides a comparative overview of common functional assays for three major classes of PEGylated biologics: proteins, peptides, and growth factors. We will delve into specific examples, present comparative data in a structured format, provide detailed experimental protocols, and visualize the underlying biological processes.
Comparing Functional Assays for PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
PEGylated G-CSF (Pegfilgrastim) is a long-acting version of G-CSF used to stimulate the production of neutrophils, thereby reducing the incidence of infection in patients receiving chemotherapy. Validating its function post-PEGylation is crucial. The primary mechanism of G-CSF involves binding to the G-CSF receptor on myeloid progenitor cells, leading to their proliferation and differentiation.
Two common methods to assess the functionality of PEGylated G-CSF are direct cell proliferation assays and signaling-based assays that measure the activation of downstream pathways.
| Assay Type | Principle | Endpoint Measured | Typical EC50 (PEG-G-CSF) | Advantages | Disadvantages |
| Cell Proliferation Assay | Measures the dose-dependent proliferation of a G-CSF-dependent cell line (e.g., NFS-60) in response to the PEGylated molecule. | Cell viability or metabolic activity (e.g., using MTS or ³H-thymidine incorporation). | ~0.1 ng/mL[1] | Directly measures the desired biological outcome (proliferation). | Can be time-consuming (days); susceptible to interference from other components in the sample. |
| STAT3 Phosphorylation Assay | Quantifies the phosphorylation of STAT3, a key downstream signaling molecule activated upon G-CSF receptor binding. | Levels of phosphorylated STAT3 (pSTAT3) via Western Blot or ELISA. | Varies depending on the specific assay format. | Faster than proliferation assays; provides mechanistic insight. | Measures an intermediate step, which may not always perfectly correlate with the final biological response. |
Experimental Workflow: G-CSF Cell Proliferation Assay
Below is a generalized workflow for assessing PEG-G-CSF activity using a cell proliferation assay.
Comparing Functional Assays for PEGylated Exenatide (B527673) (GLP-1 Receptor Agonist)
Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. PEGylation of exenatide aims to extend its duration of action. GLP-1 receptor agonists function by binding to the GLP-1 receptor, a G-protein coupled receptor, which leads to an increase in intracellular cyclic AMP (cAMP) in pancreatic beta cells, ultimately enhancing glucose-dependent insulin (B600854) secretion.
The most common functional assay for GLP-1 receptor agonists is the measurement of intracellular cAMP levels in a cell line expressing the GLP-1 receptor.
| Assay Type | Principle | Endpoint Measured | Typical EC50 (PEGylated Exenatide) | Advantages | Disadvantages |
| cAMP Accumulation Assay | Measures the agonist-induced increase in intracellular cAMP levels in cells expressing the GLP-1 receptor (e.g., HEK293-GLP1R). | Intracellular cAMP concentration, often detected by competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene.[2][3] | Varies depending on PEG size and linkage; often a rightward shift compared to native exenatide is observed.[4] | Highly specific to the receptor's primary signaling pathway; rapid and high-throughput. | Does not directly measure the final physiological outcome (insulin secretion). |
| Insulin Secretion Assay | Measures the amount of insulin secreted from pancreatic beta cells (or a suitable cell line) in response to the PEGylated peptide, typically in the presence of high glucose. | Insulin concentration in the cell culture supernatant, measured by ELISA or RIA. | Generally correlates with cAMP assay results. | Measures a more physiologically relevant endpoint. | More complex and lower throughput than cAMP assays; can have higher variability. |
Experimental Workflow: cAMP Accumulation Assay
The following diagram illustrates the general steps involved in a cAMP accumulation assay for a PEGylated GLP-1 receptor agonist.
References
Safety Operating Guide
Proper Disposal of Hydroxy-PEG14-t-butyl ester: A Step-by-Step Guide
Researchers and laboratory personnel must adhere to strict safety and disposal protocols when handling chemical compounds. This document outlines the essential procedures for the proper disposal of Hydroxy-PEG14-t-butyl ester, ensuring the safety of laboratory staff and compliance with environmental regulations.
Safety and Handling Information
While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. The following table summarizes key safety and disposal considerations based on data for similar PEGylated compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection. | [1] |
| Handling | Use only with adequate ventilation. Avoid breathing vapors, mist, or gas. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. | [1][2] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. | [1] |
| Spill Containment | Prevent further leakage or spillage if safe to do so. Absorb with inert material (e.g., vermiculite, dry sand) and place into a suitable, labeled disposal container. Prevent entry into drains, waterways, or soil. | [1][2] |
| Fire Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers. | [2][3] |
| Primary Disposal Method | Dispose of as special waste through a licensed disposal company. | [3] |
Disposal Protocol for this compound
Follow this step-by-step protocol for the safe disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect any unused or expired this compound, as well as any contaminated solids (e.g., absorbent materials from a spill), in a dedicated, chemically resistant, and clearly labeled waste container.
- Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
- Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, tubes) as solid chemical waste.
2. Labeling of Waste Containers:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate quantity of the waste.
- Note any other chemicals present in the waste mixture.
3. Storage of Chemical Waste:
- Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory.
- This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
- Provide the EHS representative or contractor with the full chemical name and any other relevant information from the Safety Data Sheet (SDS) of similar compounds if a specific one for this compound is unavailable.
- Disposal must be conducted in accordance with all local, national, and regional regulations.[3]
5. Documentation:
- Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Hydroxy-PEG14-t-butyl ester
Disclaimer: A specific Safety Data Sheet (SDS) for Hydroxy-PEG14-t-butyl ester was not located. The following guidance is based on the safety profiles of structurally related compounds, including other PEGylated molecules and t-butyl esters. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to perform a thorough risk assessment before handling. This document should be used as a supplementary guide and not as a replacement for a substance-specific SDS.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for similar chemical structures.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from potential splashes or aerosols. |
| Face shield | To be worn in addition to goggles when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemically resistant gloves (Nitrile or Butyl rubber recommended) | Prevents skin contact which may cause irritation. Butyl rubber gloves are highly resistant to esters.[2][3] Always inspect gloves for integrity before use and replace them immediately if contaminated.[1][2] |
| Body Protection | Standard laboratory coat | Provides a primary barrier against incidental contact.[1] |
| Chemical-resistant apron | Recommended for larger quantities or procedures with a high risk of splashing.[2] | |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols.[1] |
| NIOSH-approved respirator with an organic vapor cartridge | May be necessary for procedures with a high likelihood of aerosolization or in poorly ventilated areas.[1][2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling.
Experimental Protocol: Step-by-Step Handling
-
Pre-Handling Preparation:
-
Obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier before the chemical arrives.[1]
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure that a designated and properly functioning chemical fume hood is available.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have spill containment materials (e.g., absorbent pads, sand) and waste disposal containers readily accessible.
-
-
Handling the Compound:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Don appropriate PPE as outlined in the table above before opening the container.
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate all work surfaces and equipment used during the procedure.
-
Properly dispose of all contaminated waste, including disposable PPE, in designated hazardous waste containers.[4]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Chemical Waste: Collect all residual chemical and contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, sealed, and compatible waste container.[2]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[4]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[2][5] While polyethylene (B3416737) glycol itself is biodegradable, the overall compound should be treated with caution.[5]
Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
